Product packaging for 4-Bromo-2,6-di-tert-butylphenol(Cat. No.:CAS No. 1139-52-2)

4-Bromo-2,6-di-tert-butylphenol

Cat. No.: B072302
CAS No.: 1139-52-2
M. Wt: 285.22 g/mol
InChI Key: SSQQUEKFNSJLKX-UHFFFAOYSA-N
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Description

4-Bromo-2,6-di-tert-butylphenol is a 4-substituted-2,6-di-tert-butylphenol. It is synthesized by the bromination of 2,6-di-tert-butylphenol. The structure was confirmed by 1H NMR. Its photolysis reaction in benzene solution has been investigated. The photochemical reaction of 4-bromo-2,6-di-tert-butylphenol single crystals doped with 2,6-di-tert-butyl-p-quinone has been studied by EPR spectroscopy.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21BrO B072302 4-Bromo-2,6-di-tert-butylphenol CAS No. 1139-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2,6-ditert-butylphenol
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InChI

InChI=1S/C14H21BrO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SSQQUEKFNSJLKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70150607
Record name 4-Bromo-2,6-di-tert-butylphenol
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Molecular Weight

285.22 g/mol
Source PubChem
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CAS No.

1139-52-2
Record name 4-Bromo-2,6-di-tert-butylphenol
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Record name 4-Bromo-2,6-di-tert-butylphenol
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Foundational & Exploratory

4-Bromo-2,6-di-tert-butylphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1139-52-2[1][2][3]

This technical guide provides an in-depth overview of 4-Bromo-2,6-di-tert-butylphenol, a substituted phenol (B47542) compound with applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and potential areas of investigation.

Chemical and Physical Properties

This compound is a pale yellow, solid organic compound.[4] Its key physical and chemical properties are summarized in the table below, compiled from various sources.

PropertyValueSource(s)
CAS Number 1139-52-2[1][2][3]
Molecular Formula C₁₄H₂₁BrO[2]
Molecular Weight 285.22 g/mol [1][2]
Appearance Pale yellow powder/crystals[4]
Melting Point 78-83 °C (decomposes)[1][2][5]
Boiling Point 128 °C at 4 mmHg[5]
Density 1.2457 g/cm³ (estimate)[5]
Refractive Index 1.5130 (estimate)[5]
IUPAC Name This compound
InChI Key SSQQUEKFNSJLKX-UHFFFAOYSA-N[1]
SMILES CC(C)(C)c1cc(Br)cc(c1O)C(C)(C)C[1]

Synthesis and Purification

A common method for the synthesis of this compound involves the electrophilic bromination of 2,6-di-tert-butylphenol (B90309). The following diagram illustrates the general workflow for its synthesis and subsequent purification by recrystallization.

Synthesis_Purification_Workflow Synthesis and Purification of this compound A Start: 2,6-di-tert-butylphenol B Bromination (Bromine in Dichloromethane) A->B C Reaction Quenching & Work-up B->C D Crude Product C->D E Recrystallization (Ethanol-Water) D->E F Pure this compound E->F

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis and Purification

The following protocol is adapted from a published organic synthesis procedure.[1]

Materials:

  • 2,6-di-tert-butylphenol

  • Bromine

  • Dichloromethane (dry)

  • Ethanol

  • Water

  • Sodium sulfate

  • Argon gas

  • Ice-water bath

Procedure:

  • Reaction Setup: A dry, three-necked, round-bottomed flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet. The flask is charged with 2,6-di-tert-butylphenol and flushed with argon, followed by the addition of dry dichloromethane.

  • Bromination: The dropping funnel is charged with a solution of bromine in dry dichloromethane. The reaction vessel is cooled in an ice-water bath, and the bromine solution is added dropwise over a period of one hour while stirring. The reaction mixture is stirred at 0°C for an additional 10-20 minutes after the addition is complete.

  • Work-up: The reaction is quenched, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate.

  • Purification: The solvent is removed using a rotary evaporator. The resulting residue is purified by recrystallization from an ethanol-water mixture to yield light yellow crystals of this compound.

Analytical Characterization

The structure and purity of this compound can be confirmed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in several organic reactions:

  • Polymer Chemistry: It can be used as a terminating comonomer in the phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol.[2]

  • Monomer Synthesis: It is a reactant in the synthesis of monomers for poly(p-phenylenevinylene) derivatives.[2]

  • Antioxidant Synthesis: It is used in the synthesis of norbornene comonomers that bear an antioxidant hindered phenol group.[2]

  • Catalysis: In combination with methylaluminum, it forms methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a catalyst used for the rearrangement of epoxides to carbonyl compounds.[2]

Biological Activity and Signaling Pathways: A Look at Structural Analogs

While there is limited direct research on the biological activity and specific signaling pathways of this compound, studies on its structural analogs, such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol, provide valuable insights and suggest potential areas for investigation.

The following diagram illustrates the known biological activities of these related compounds, which could inform future research on this compound.

Analogs_Biological_Activity Biological Activities of Structural Analogs cluster_analogs Structural Analogs cluster_activities Observed Biological Activities A 2,4-di-tert-butylphenol C Antioxidant A->C D Antibacterial A->D E Antifungal A->E F Endocrine Disruption (RXRα Activation) A->F B 2,6-di-tert-butylphenol G Carcinogenic Risk (RARβ Interference) B->G

Caption: Known biological activities of structural analogs of this compound.

Research on 2,4-di-tert-butylphenol has shown that it possesses antioxidant, antibacterial, antifungal, and endocrine-disrupting properties.[6][7][8] Notably, it has been identified as an activator of the Retinoid X Receptor alpha (RXRα), suggesting it may act as an endocrine-disrupting chemical and a potential obesogen.[9][10]

Studies on 2,6-di-tert-butylphenol and its metabolite have indicated a potential carcinogenic risk through the interruption of the Retinoic Acid Receptor beta (RARβ) signaling pathway.[11]

Given these findings for its close structural relatives, it is plausible that this compound may also exhibit biological activities. Further research is warranted to investigate its potential effects on these and other cellular signaling pathways.

Safety Information

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1] It should be stored in a well-ventilated place, and the container should be kept tightly closed.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-2,6-di-tert-butylphenol, a valuable intermediate in organic synthesis. This document details the experimental protocol for its preparation, along with a thorough analysis of its physicochemical and spectral properties.

Physicochemical Properties

This compound is a substituted phenol (B47542) that is solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C14H21BrO[1]
Molecular Weight 285.22 g/mol
CAS Number 1139-52-2
Appearance Light yellow crystals[2]
Melting Point 78-85 °C[2][3]
Boiling Point 128 °C at 4 mmHg[3]
EINECS Number 214-521-8[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2,6-di-tert-butylphenol.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 2,6-di-tert-butylphenol in Dichloromethane C Reaction at 0°C A->C B Bromine in Dichloromethane B->C D Quench with aq. Sodium Sulfite C->D E Wash with aq. Sodium Bicarbonate D->E F Separate Organic Layer E->F G Dry over Sodium Sulfate F->G H Concentrate in vacuo G->H I Recrystallize from Ethanol/Water H->I J Isolate Crystals I->J K This compound J->K Yield: 76%

References

Spectral Analysis of 4-Bromo-2,6-di-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,6-di-tert-butylphenol, a valuable compound in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, presenting key spectral data (NMR, IR, and MS) in a clear, accessible format, alongside detailed experimental protocols.

Core Spectral Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~7.24SingletAr-H
~5.15Singlet-OH
~1.39Singlet-C(CH₃)₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~148C-OH
~138C-C(CH₃)₃
~128Ar-CH
~115C-Br
~34-C (CH₃)₃
~30-C(C H₃)₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are tabulated below.

Wavenumber (cm⁻¹)Assignment
~3630O-H stretch (free)
~2960C-H stretch (aliphatic)
~1430C=C stretch (aromatic)
~1230C-O stretch
~770C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

m/zAssignment
284/286[M]⁺ (Molecular ion)
269/271[M-CH₃]⁺
57[C(CH₃)₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented above. Actual experimental conditions may vary depending on the specific instrumentation and laboratory procedures.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (0 ppm).

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 75 MHz for carbon. A proton-decoupled pulse sequence is used with a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid this compound is placed directly onto the ATR crystal. Alternatively, for a KBr pellet, 1-2 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected. The sample spectrum is then recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, commonly via a Gas Chromatography (GC) interface for volatile compounds. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) is injected into the GC.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound, from sample preparation to final structure elucidation.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_elucidation Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in volatile solvent Sample->Prep_MS NMR_Acq 1H & 13C NMR Spectroscopy Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy Prep_IR->IR_Acq MS_Acq GC-MS Analysis Prep_MS->MS_Acq NMR_Data Chemical Shifts, Multiplicities NMR_Acq->NMR_Data IR_Data Functional Group Identification IR_Acq->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS_Acq->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide on the Solubility of 4-Bromo-2,6-di-tert-butylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-2,6-di-tert-butylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative understanding of its solubility based on available information and the general principles of chemical interactions. Furthermore, a detailed experimental protocol is provided to enable researchers to determine the precise quantitative solubility in their laboratories.

Introduction

This compound is a sterically hindered phenol (B47542) derivative. Its molecular structure, characterized by a hydrophilic hydroxyl group and a lipophilic brominated aromatic ring with bulky tert-butyl groups, dictates its solubility in different solvent environments. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, formulation development, and biological assays.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₄H₂₁BrO
Molecular Weight 285.22 g/mol
Appearance White to orange powder or crystals
Melting Point 78-83 °C (decomposes)
pKa 11.23 ± 0.40 (Predicted)

Qualitative Solubility Profile

While specific quantitative data is scarce, the solubility of this compound in common organic solvents can be inferred from its chemical structure and available qualitative statements.[1] The presence of the polar hydroxyl group allows for hydrogen bonding with polar protic solvents, while the large, nonpolar part of the molecule favors interactions with nonpolar solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of organic solvents.

SolventSolvent TypeExpected Qualitative SolubilityRationale
Methanol (B129727)Polar ProticSoluble[1]The hydroxyl group of methanol can form hydrogen bonds with the phenolic hydroxyl group of the solute.
EthanolPolar ProticSolubleA procedure for recrystallizing this compound from an ethanol-water mixture suggests its solubility in ethanol.
Acetone (B3395972)Polar AproticSolubleThe polar carbonyl group of acetone can interact with the polar hydroxyl group of the solute, and its overall less polar nature compared to alcohols can accommodate the nonpolar regions of the molecule. A related compound, 2,6-dibromo-4-tert-butylphenol, is soluble in acetone.
Dichloromethane (B109758)NonpolarSolubleThe nonpolar nature of dichloromethane is well-suited to dissolve the large, lipophilic portion of the this compound molecule.
Hexane (B92381)NonpolarSparingly Soluble to SolubleAs a nonpolar alkane, hexane will primarily interact with the nonpolar regions of the solute. The presence of the polar hydroxyl group may limit high solubility.

Experimental Protocol: Determination of Solubility using the Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely used technique. The following protocol is adapted for the determination of the solubility of this compound in an organic solvent of interest.

Materials
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers or screw-cap vials

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a conical flask or vial. The presence of undissolved solid is essential to ensure saturation.

    • Seal the container tightly to prevent solvent evaporation.

    • Place the container in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle.

    • To further separate the solid and liquid phases, centrifuge the suspension at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any remaining microscopic solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Analyze the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The logical flow of the shake-flask method for solubility determination is illustrated in the diagram below.

Solubility_Workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Shaking at Constant Temperature) A->B Incubate C Phase Separation (Settling and/or Centrifugation) B->C Allow to Settle D Filtration of Supernatant C->D Collect Supernatant F Analytical Quantification (e.g., HPLC, UV-Vis) D->F Analyze Sample E Preparation of Standard Solutions E->F Calibrate Instrument G Data Analysis and Reporting (Solubility Calculation) F->G Calculate Concentration

Caption: Workflow for the determination of solubility using the shake-flask method.

Conclusion

References

An In-depth Technical Guide to 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical and physical properties of 4-Bromo-2,6-di-tert-butylphenol, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

This compound is a substituted phenol (B47542) that serves as a valuable building block in organic synthesis. Its key quantitative data are summarized in the table below for ease of reference.

ParameterValueReference
Molecular FormulaC₁₄H₂₁BrO[1][2][3]
Molecular Weight285.22 g/mol [1][3]
Alternate Molecular Weight285.23 g/mol [2]
CAS Number1139-52-2[1]

Structural Information

The molecular structure of this compound is characterized by a central phenol ring substituted with a bromine atom and two tert-butyl groups. This arrangement of functional groups is critical to its chemical reactivity and physical properties.

cluster_molecule This compound Phenol_Ring Phenol Ring (C₆H₂OH) Bromine Bromine Atom (Br) Phenol_Ring->Bromine Position 4 Tert_Butyl_1 tert-Butyl Group 1 (C(CH₃)₃) Phenol_Ring->Tert_Butyl_1 Position 2 Tert_Butyl_2 tert-Butyl Group 2 (C(CH₃)₃) Phenol_Ring->Tert_Butyl_2 Position 6

Caption: Logical relationship of the constituent parts of the this compound molecule.

This guide is intended for informational purposes for a technical audience. For detailed experimental protocols, please refer to the primary literature.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenol, a class of compounds widely recognized for their antioxidant properties. The introduction of a bromine atom at the para position and bulky tert-butyl groups ortho to the hydroxyl group significantly influences its chemical reactivity and thermal stability. This technical guide offers a comprehensive, albeit predictive, exploration of the thermal stability and degradation pathways of this compound. Understanding these characteristics is crucial for its application in materials science, as a chemical intermediate, and in drug development, where thermal stability can impact synthesis, formulation, and storage.

Predicted Thermal Decomposition Profile

The thermal degradation of this compound is anticipated to be a multi-stage process, primarily influenced by the lability of the tert-butyl groups and the carbon-bromine bond.

Initial Stage (De-tert-butylation): The initial phase of decomposition is expected to involve the homolytic cleavage of the C-C bond between the aromatic ring and the tert-butyl groups. This process is characteristic of hindered phenols and typically occurs at elevated temperatures. The steric strain imposed by the bulky tert-butyl groups can lower the activation energy for this cleavage.

Second Stage (De-bromination and Ring Degradation): Following or concurrent with the loss of the tert-butyl groups, the carbon-bromine bond is expected to rupture. The C-Br bond is generally weaker than C-H and C-C bonds on an aromatic ring, making it susceptible to thermal cleavage. Subsequent degradation of the phenolic ring structure would likely occur at higher temperatures, leading to the formation of smaller volatile fragments and a carbonaceous residue.

Quantitative Thermal Analysis Data (Predictive)

The following tables summarize the hypothetical quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound. This data is based on the analysis of analogous hindered phenols and brominated aromatic compounds.

Table 1: Predictive Thermogravimetric Analysis (TGA) Data

ParameterPredicted ValueDescription
Onset Decomposition Temperature (Tonset) 200 - 250 °CThe temperature at which significant mass loss begins. This is likely associated with the initial loss of the tert-butyl groups.
Temperature at 10% Mass Loss (T10%) 220 - 270 °CA key indicator of the initial thermal stability.
Temperature at 50% Mass Loss (T50%) 280 - 330 °CRepresents a substantial degree of degradation, likely involving both de-tert-butylation and de-bromination.
Peak Decomposition Temperature (Tpeak) 290 - 350 °CThe temperature at which the maximum rate of mass loss occurs, as determined by the peak of the derivative TGA curve (DTG).
Residual Mass at 600 °C 10 - 20%The remaining non-volatile carbonaceous char after the primary decomposition events.

Table 2: Predictive Differential Scanning Calorimetry (DSC) Data

ParameterPredicted ValueDescription
Melting Point (Tm) 78 - 83 °CThe temperature at which the solid-to-liquid phase transition occurs. This is an endothermic event.[1][2]
Decomposition Exotherm 250 - 400 °CA broad exothermic peak or series of peaks corresponding to the energy released during the various bond-breaking and rearrangement processes of thermal decomposition.

Predicted Thermal Degradation Pathway

The thermal degradation of this compound is likely to proceed through a free-radical mechanism. A plausible pathway is outlined below.

Predicted Thermal Degradation Pathway A This compound B Initial Homolytic Cleavage (De-tert-butylation) A->B Heat (Δ) C Phenoxyl Radical Intermediate B->C D Loss of tert-butyl radical B->D F C-Br Bond Cleavage (De-bromination) C->F E Isobutylene D->E β-scission G Bromine Radical F->G H Aryl Radical F->H I Ring Opening and Fragmentation H->I J Smaller Volatile Products (e.g., CO, CO2, HBr, hydrocarbons) I->J K Char Residue I->K

Caption: Predicted free-radical degradation pathway for this compound.

Experimental Protocols

Detailed methodologies for the thermal analysis of this compound are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 30 °C) to 800 °C at a constant heating rate of 10 °C/min.

  • Record the mass of the sample as a function of temperature.

  • Analyze the resulting TGA curve (and its first derivative, DTG) to determine the onset of decomposition, temperatures at various percentages of mass loss, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions, and to characterize the energetics of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan should be used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and to quantify the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Place a small amount (0.1-1 mg) of the this compound sample into a pyrolysis tube or cup.

  • Insert the sample into the pyrolyzer, which is interfaced with the GC-MS system.

  • Perform pyrolysis at a specific temperature or over a temperature range (e.g., a ramp from 100 °C to 700 °C) in an inert atmosphere (e.g., Helium).

  • The volatile pyrolysis products are swept into the GC column for separation.

  • The separated compounds are then introduced into the mass spectrometer for ionization and detection.

  • Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them to mass spectral libraries (e.g., NIST/Wiley).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.

Experimental Workflow for Thermal Analysis cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Interpretation A This compound (Pure Sample) B TGA Analysis A->B C DSC Analysis A->C D Py-GC-MS Analysis A->D E Determine Decomposition Temperatures and Residual Mass B->E F Identify Melting Point and Decomposition Enthalpy C->F G Identify Degradation Products D->G H Elucidate Degradation Pathway E->H F->H G->H

Caption: A logical workflow for the thermal characterization of this compound.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the thermal stability and degradation of this compound. Based on the behavior of structurally related compounds, it is anticipated that its thermal decomposition is initiated by the loss of the sterically bulky tert-butyl groups, followed by cleavage of the carbon-bromine bond and subsequent degradation of the aromatic ring. The provided hypothetical data and detailed experimental protocols offer a solid foundation for researchers to design and conduct their own empirical studies to validate and expand upon these predictions. A thorough understanding of the thermal properties of this compound is essential for its safe handling and effective application in various scientific and industrial fields.

References

4-Bromo-2,6-di-tert-butylphenol: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenolic compound that has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, including the reactive bromine atom at the para position and the bulky tert-butyl groups ortho to the hydroxyl group, provide a strategic platform for the synthesis of a diverse array of biologically active molecules. The hindered phenolic moiety often imparts potent antioxidant properties, while the bromo-substituent serves as a key handle for introducing various pharmacophores through cross-coupling reactions, leading to the development of novel therapeutic agents with anti-inflammatory, anticancer, and other pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in medicinal chemistry, complete with experimental protocols and quantitative biological data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1139-52-2[1]
Molecular Formula C₁₄H₂₁BrO[1]
Molecular Weight 285.22 g/mol [1]
Appearance White to light yellow crystalline powder[2]
Melting Point 78-83 °C[2]
Boiling Point 128 °C at 4 mmHg[2]
Solubility Soluble in methanol (B129727) and other organic solvents[2]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the electrophilic bromination of 2,6-di-tert-butylphenol (B90309).

Experimental Protocol: Bromination of 2,6-di-tert-butylphenol[2]
  • Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap containing a sodium hydroxide (B78521) solution.

  • Reactants: 2,6-di-tert-butylphenol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (B109758).

  • Bromination: A solution of bromine (1.1 eq) in dichloromethane is added dropwise to the stirred solution of 2,6-di-tert-butylphenol at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol/water to afford this compound as a crystalline solid.

Applications in Medicinal Chemistry

The bromine atom on the this compound scaffold provides a versatile handle for the introduction of various substituents, enabling the synthesis of a wide range of derivatives with potential therapeutic applications.

Synthesis of Anti-inflammatory Agents

The 2,6-di-tert-butylphenol moiety is a known pharmacophore in a class of dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitors, which are key enzymes in the inflammatory cascade.

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it allows for the arylation of the 4-position of the phenol (B47542) ring, leading to compounds with potential dual COX-2/5-LOX inhibitory activity.

Experimental Workflow: Suzuki Cross-Coupling Reaction

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification Start Schlenk Flask under Inert Atmosphere Reactants This compound (1.0 eq) Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(dppf)Cl₂) (0.03 eq) Base (e.g., K₂CO₃) (2.0 eq) Start->Reactants Solvent Degassed Solvent (e.g., 1,4-Dioxane/Water) Reactants->Solvent Heating Heat to 80-110 °C Solvent->Heating Stirring Stir for 4-24 h Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Dilute with Ethyl Acetate Wash with Water and Brine Cooling->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 4-Aryl-2,6-di-tert-butylphenol Purification->Final_Product NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB:e->NFkB:w Degradation of IκBα Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene_Expression Induces Phenolic_Compound Phenolic Compound Phenolic_Compound->IKK Inhibits Intrinsic_Apoptosis Cell_Stress Cellular Stress (e.g., from Phenolic Compound) Bcl2_Family Bcl-2 Family Proteins (Bax/Bak activation, Bcl-2 inhibition) Cell_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Acts on Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves and Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Photochemical Properties of 4-Bromo-2,6-di-tert-butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Bromo-2,6-di-tert-butylphenol is a substituted aromatic compound featuring a hydroxyl group, two bulky tert-butyl groups ortho to the hydroxyl, and a bromine atom at the para position. The steric hindrance provided by the tert-butyl groups significantly influences the reactivity of the hydroxyl group and the stability of the corresponding phenoxyl radical. The presence of the C-Br bond introduces a photochemically labile site, making this molecule susceptible to photodissociation upon exposure to UV light. Understanding the photochemical properties of this compound is crucial for harnessing its potential in various scientific and industrial applications.

Expected Photochemical Properties

Based on the known behavior of similar brominated phenolic compounds, the following photochemical properties are anticipated for this compound.

UV-Visible Absorption

It is expected that this compound will exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. The precise absorption maxima (λmax) and molar extinction coefficients (ε) will be influenced by the solvent environment.

Table 1: Anticipated UV-Visible Absorption Data for this compound

Solventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)
HexaneData to be determinedData to be determined
EthanolData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined
Fluorescence Emission

While many phenolic compounds exhibit fluorescence, the presence of the heavy bromine atom may lead to significant quenching of the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state. Therefore, this compound is expected to be weakly fluorescent.

Table 2: Anticipated Fluorescence Data for this compound

SolventExcitation λmax (nm)Emission λmax (nm)Fluorescence Quantum Yield (Φf)
HexaneData to be determinedData to be determinedData to be determined
EthanolData to be determinedData to be determinedData to be determined
AcetonitrileData to be determinedData to be determinedData to be determined
Photodissociation and Quantum Yield

The primary photochemical reaction is the homolytic cleavage of the C-Br bond. The efficiency of this process is quantified by the photodissociation quantum yield (Φp), which represents the fraction of absorbed photons that result in bond cleavage.

Table 3: Anticipated Photodissociation Quantum Yield for this compound

SolventIrradiation Wavelength (nm)Photodissociation Quantum Yield (Φp)
BenzeneData to be determinedData to be determined
AcetonitrileData to be determinedData to be determined

Photochemical Reaction Mechanism

The photolysis of this compound is initiated by the absorption of a photon, leading to the formation of an electronically excited state. This excited molecule can then undergo homolytic cleavage of the C-Br bond.

Photochemical_Reaction_Mechanism A This compound (Ground State) B Excited State A->B hν (UV light) C 2,6-di-tert-butylphenoxyl Radical B->C C-Br Bond Cleavage D Bromine Radical B->D C-Br Bond Cleavage

Caption: Proposed photochemical reaction mechanism for this compound.

Experimental Protocols

To quantitatively characterize the photochemical properties of this compound, the following experimental protocols are recommended.

UV-Visible Absorption Spectroscopy

This experiment will determine the absorption spectrum and molar extinction coefficient of the compound.

  • Materials:

    • This compound

    • Spectroscopic grade solvents (e.g., hexane, ethanol, acetonitrile)

    • Quartz cuvettes (1 cm path length)

    • UV-Visible spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

    • Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

    • Record the absorbance spectrum of each solution from 200 to 400 nm, using the pure solvent as a blank.

    • Identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (ε).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare Stock Solution B Prepare Serial Dilutions A->B C Record Absorbance Spectra B->C D Identify λmax C->D E Plot Absorbance vs. Concentration D->E F Determine Molar Extinction Coefficient (ε) E->F

Caption: Workflow for determining UV-Vis absorption properties.

Fluorescence Spectroscopy

This experiment will determine the fluorescence excitation and emission spectra, as well as the fluorescence quantum yield.

  • Materials:

  • Procedure:

    • Prepare dilute solutions of the sample and the standard in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Record the excitation spectrum by monitoring the emission at the expected emission maximum while scanning the excitation wavelengths.

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

    • To determine the fluorescence quantum yield (Φf), measure the integrated fluorescence intensity of the sample and the standard under identical experimental conditions. The quantum yield is calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Laser Flash Photolysis

This technique will allow for the direct observation of transient species, such as the 2,6-di-tert-butylphenoxyl radical, and the determination of their lifetimes and reaction kinetics.

  • Apparatus:

    • Pulsed laser (e.g., Nd:YAG laser with a suitable wavelength for excitation)

    • Probe lamp (e.g., Xenon arc lamp)

    • Monochromator

    • Photomultiplier tube (PMT) or CCD detector

    • Digital oscilloscope

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent and place it in a quartz cuvette.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of excited states by oxygen.

    • Excite the sample with a short laser pulse.

    • Monitor the change in absorbance of the solution at different wavelengths as a function of time using the probe lamp and detector.

    • The resulting transient absorption spectrum will reveal the formation and decay of intermediate species. The decay kinetics can be analyzed to determine rate constants.

LFP_Workflow A Prepare & Deoxygenate Sample Solution B Pulsed Laser Excitation A->B C Probe with Xenon Lamp B->C D Detect Transient Absorbance C->D E Analyze Kinetic and Spectral Data D->E

Caption: Simplified workflow for a laser flash photolysis experiment.

Conclusion

This compound possesses a molecular architecture that suggests significant photochemical activity centered around the C-Br bond. This technical guide provides a theoretical framework and a set of generalized experimental protocols for the detailed investigation of its photochemical properties. The determination of the quantitative data outlined herein will be instrumental in unlocking the potential of this compound for a range of applications in chemistry, materials science, and medicine. Researchers are encouraged to use these methodologies to build a comprehensive understanding of the photophysics and photochemistry of this intriguing molecule.

Methodological & Application

Experimental protocol for the synthesis of 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

Introduction

This compound is a valuable substituted phenol (B47542) derivative widely utilized in organic synthesis. Its sterically hindered phenolic hydroxyl group and the presence of a bromine atom at the para position make it a versatile intermediate for the synthesis of various organic compounds, including antioxidants, flame retardants, and complex molecular architectures. For instance, it can be used as a precursor for methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a bulky Lewis acid catalyst employed in epoxide rearrangements.[1] This document provides a detailed experimental protocol for the synthesis of this compound via the bromination of 2,6-di-tert-butylphenol (B90309).[1][2]

Chemical Properties
  • Molecular Formula: C₁₄H₂₁BrO[1][3]

  • Molecular Weight: 285.22 g/mol [1][3]

  • Appearance: Light yellow to brown crystals or powder[1][2]

  • Melting Point: 78-85 °C[1][2]

  • Boiling Point: 128 °C at 4 mmHg[1]

Experimental Protocol

This protocol details the synthesis of this compound from 2,6-di-tert-butylphenol.

Materials and Equipment
  • 2,6-di-tert-butylphenol

  • Bromine

  • Dichloromethane (B109758) (dry)

  • Saturated aqueous sodium sulfite (B76179) solution

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (B86663)

  • Ethanol (B145695)

  • Water

  • 1-L three-necked, round-bottomed flask

  • Gas inlet and outlet tubes

  • Rubber septum

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Gas trap (containing 0.5 M sodium hydroxide)

  • Separatory funnel

  • Rotary evaporator

Procedure
  • Reaction Setup: A dry 1-L three-necked round-bottomed flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet tube connected to a gas trap containing 0.5 M sodium hydroxide.[2]

  • Initial Charge: The flask is charged with 103.2 g (500 mmol) of 2,6-di-tert-butylphenol and flushed with argon.[2] Following this, 200 mL of dry dichloromethane is added to the flask.[2]

  • Bromine Addition: The dropping funnel is charged with a solution of 28.2 mL (550 mmol) of bromine in 20 mL of dry dichloromethane.[2] The reaction flask is then immersed in an ice-water bath and stirring is initiated. The bromine solution is added dropwise over a period of 1 hour.[2]

  • Reaction: The reaction mixture is stirred at 0°C for an additional 10–20 minutes after the bromine addition is complete.[2]

  • Quenching: 60 mL of saturated aqueous sodium sulfite is slowly added to the reaction mixture at 0°C to quench the excess bromine.[2] Stirring is continued at room temperature until the orange color of the bromine disappears.[2]

  • Workup: The mixture is transferred to a 1-L separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate.[2] The organic layer is separated, and the aqueous layer is extracted twice with 75-mL portions of dichloromethane.[2]

  • Drying and Concentration: The combined organic extracts are dried over sodium sulfate and then concentrated using a vacuum rotary evaporator.[2]

  • Purification: The crude product is purified by recrystallization. This is done twice, first from a mixture of 130 mL of ethanol and 18 mL of water, and then from 110 mL of ethanol and 11 mL of water.[2]

  • Final Product: The purified product, this compound, is obtained as light yellow crystals.[2]

Data Presentation

ParameterValueReference
Starting Material Amount103.2 g (500 mmol)[2]
Bromine Amount28.2 mL (550 mmol)[2]
Product Yield109 g[2]
Molar Yield76%[2]
Melting Point83–85°C[2]
Purity (Commercial)≥98%[4]

Visualizations

Experimental Workflow

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup & Purification start 2,6-di-tert-butylphenol in Dichloromethane reaction_mixture Reaction at 0°C start->reaction_mixture Add over 1 hr bromine Bromine in Dichloromethane bromine->reaction_mixture quench Quench with Na₂SO₃ reaction_mixture->quench wash Wash with NaHCO₃ quench->wash extract Extract with Dichloromethane wash->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product This compound recrystallize->product

References

Application Notes and Protocols for 4-Bromo-2,6-di-tert-butylphenol in Catalytic Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,6-di-tert-butylphenol is a sterically hindered phenol (B47542) derivative that serves as a crucial precursor for the synthesis of a highly selective and bulky Lewis acid catalyst, Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR).[1][2] Due to the presence of the two bulky tert-butyl groups, the corresponding aluminum phenoxide exhibits exceptional steric bulk, which imparts unique reactivity and selectivity in a variety of organic transformations. This document provides detailed application notes and experimental protocols for the preparation and use of the MABR catalyst derived from this compound, with a primary focus on its application in the rearrangement of epoxides to carbonyl compounds.

Application Notes

The primary catalytic application of this compound is as a ligand for the formation of the MABR catalyst. This is achieved through the reaction of this compound with trimethylaluminum (B3029685). The resulting MABR catalyst is a powerful and exceptionally bulky Lewis acid, which has proven to be highly effective in promoting the selective rearrangement of epoxides to aldehydes or ketones.[1][3]

The significant steric hindrance provided by the two tert-butyl groups on the phenoxide ligands is key to the catalyst's selectivity. This bulkiness influences the coordination of the epoxide to the aluminum center and directs the subsequent rearrangement pathway, often favoring the migration of specific groups to yield a single major product. This high degree of selectivity is a significant advantage over other less hindered Lewis acids that may lead to mixtures of products.

Beyond epoxide rearrangements, the MABR catalyst has also been employed in other stereoselective reactions, including intramolecular ene reactions and Diels-Alder reactions, where its bulky nature helps to control the stereochemical outcome of the transformation.[2][3]

Data Presentation

The following table summarizes the catalytic efficiency of MABR in the rearrangement of various epoxides to their corresponding carbonyl compounds. The data highlights the yields obtained with catalytic amounts of MABR.

Epoxide SubstrateMABR (mol %)ProductYield (%)
trans-Stilbene (B89595) oxide20Diphenylacetaldehyde81
1,2-Epoxy-1-phenylcyclohexane101-Phenylcyclopentanecarbaldehyde95
(Z)-α-Methylstilbene oxide202,2-Diphenylpropanal87
1,2-Epoxy-1-methylcyclohexane201-Methylcyclopentanecarbaldehyde85
Geraniol-derived epoxide10Citronellal88
2,3-Epoxy-3-methyl-1-phenylbutane203-Methyl-1-phenyl-2-butanone92

Experimental Protocols

Protocol 1: Preparation of Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) Catalyst

This protocol details the in situ preparation of the MABR catalyst from this compound and trimethylaluminum.

Materials:

  • This compound

  • Trimethylaluminum (2 M solution in hexane (B92381) or toluene)

  • Anhydrous dichloromethane (B109758)

  • Argon or Nitrogen gas supply

  • Schlenk flask or a three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septum, and a gas inlet

Procedure:

  • To a dry, argon-purged flask, add this compound (2.0 equivalents based on the desired amount of catalyst).

  • Add anhydrous dichloromethane via syringe.

  • Stir the mixture at room temperature until the phenol is completely dissolved.

  • Slowly add a 2 M solution of trimethylaluminum in hexane (1.0 equivalent) to the stirred solution via syringe at room temperature. Methane gas will evolve.

  • Stir the resulting colorless solution at room temperature for 1 hour to ensure complete formation of the MABR catalyst.

  • The MABR catalyst solution is now ready for use in subsequent reactions.

Protocol 2: MABR-Catalyzed Rearrangement of trans-Stilbene Oxide to Diphenylacetaldehyde

This protocol provides a representative example of an MABR-catalyzed epoxide rearrangement.

Materials:

  • trans-Stilbene oxide

  • MABR catalyst solution (prepared as in Protocol 1)

  • Anhydrous dichloromethane

  • Dry ice/acetone or cryocool for cooling bath

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a dry, argon-purged flask, prepare the MABR catalyst solution as described in Protocol 1.

  • Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve trans-stilbene oxide (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the solution of trans-stilbene oxide to the cold MABR catalyst solution via syringe or dropping funnel over 10-15 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to afford pure diphenylacetaldehyde.

Mandatory Visualization

MABR_Preparation phenol This compound (2 equiv.) reactor Dry, Argon-purged Reaction Flask phenol->reactor tma Trimethylaluminum (TMA) (1 equiv. in Hexane) tma->reactor Slowly add solvent Anhydrous Dichloromethane solvent->reactor stirring Stir at RT for 1 hour reactor->stirring Methane evolution mabr MABR Catalyst Solution stirring->mabr

Caption: Workflow for the preparation of the MABR catalyst.

Epoxide_Rearrangement_Workflow start Prepare MABR Catalyst Solution (Protocol 1) cool Cool to -78 °C start->cool add_epoxide Slowly Add Epoxide Solution cool->add_epoxide epoxide Dissolve trans-Stilbene Oxide in Dichloromethane epoxide->add_epoxide react Stir at -78 °C (Monitor by TLC) add_epoxide->react quench Quench with sat. NaHCO3(aq) react->quench workup Aqueous Workup (Extraction & Drying) quench->workup purify Purification (Column Chromatography) workup->purify product Diphenylacetaldehyde purify->product

Caption: Experimental workflow for MABR-catalyzed epoxide rearrangement.

Catalytic_Cycle catalyst MABR Catalyst complex Epoxide-MABR Complex catalyst->complex + epoxide Epoxide epoxide->complex rearrangement Ring Opening & Rearrangement (Hydride/Alkyl Shift) complex->rearrangement product_complex Product-MABR Complex rearrangement->product_complex product_complex->catalyst Product Release product Carbonyl Product product_complex->product

References

Application Notes and Protocols: 4-Bromo-2,6-di-tert-butylphenol as a Terminating Agent in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-bromo-2,6-di-tert-butylphenol as a terminating agent in polymerization reactions, specifically focusing on its application in controlling the molecular weight of polymers. The protocols and data presented are intended to guide researchers in the synthesis of well-defined polymers for various applications, including drug delivery systems and advanced materials development.

Introduction

This compound is a sterically hindered phenolic compound that serves as an effective chain-terminating agent in certain polymerization reactions. Its bulky tert-butyl groups and the reactive phenolic hydroxyl group allow it to act as a potent radical scavenger, thereby controlling the growth of polymer chains. This property is particularly useful in phase transfer catalyzed (PTC) polymerization of substituted phenols, where precise control over polymer molecular weight and dispersity is crucial. By introducing this compound as a comonomer, it is possible to terminate the growing polymer chain, yielding polymers with desired characteristics.

Mechanism of Termination

In radical polymerization, chain termination can occur through several mechanisms, including recombination, disproportionation, and chain transfer. Hindered phenols, such as this compound, primarily act as chain transfer agents.[1][2][3] The termination process is initiated by the abstraction of the labile hydrogen atom from the phenolic hydroxyl group by a propagating polymer radical (P•). This results in the formation of a non-propagating polymer chain and a stable phenoxy radical.[1][2][3]

The resulting 4-bromo-2,6-di-tert-butylphenoxy radical is sterically hindered and resonance-stabilized, making it significantly less reactive than the initial propagating radical.[1][3] This low reactivity prevents it from initiating new polymer chains. Instead, it can react with another propagating radical to terminate the kinetic chain, thus effectively controlling the overall molecular weight of the polymer.

Termination_Mechanism P_radical Propagating Polymer Chain (P•) Terminator This compound Polymer Terminated Polymer Chain (P-H) P_radical->Polymer H abstraction Final_Product Terminated Polymer P_radical->Final_Product Termination Phenoxy_Radical Stable Phenoxy Radical Terminator->Phenoxy_Radical Forms Phenoxy_Radical->P_radical Combines with another P•

Caption: Mechanism of chain termination by this compound.

Applications

The primary application of this compound as a terminating agent is in the synthesis of poly(phenylene oxide)s and related aromatic polymers via phase transfer catalyzed (PTC) polymerization. Specifically, it has been successfully employed in the polymerization of 4-bromo-2,6-dimethylphenol (B182379) to control the molecular weight of the resulting polymer.[4] This level of control is essential for producing polymers with specific processing characteristics and final properties required for applications in areas such as high-performance plastics and biocompatible materials.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the terminating agent itself.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Rotary evaporator

  • Apparatus for recrystallization

Procedure:

  • In a three-necked round-bottom flask flushed with argon, dissolve 2,6-di-tert-butylphenol (1 equivalent) in dry dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Prepare a solution of bromine (1.1 equivalents) in dry dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of 2,6-di-tert-butylphenol over 1 hour.

  • After the addition is complete, continue stirring at 0 °C for an additional 30 minutes.

  • Quench the reaction by slowly adding a 5% sodium bicarbonate solution until the evolution of gas ceases.

  • Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound as a crystalline solid.

Phase Transfer Catalyzed (PTC) Polymerization of 4-Bromo-2,6-dimethylphenol with this compound as Terminator

This protocol is based on the methodology described by Wang and Percec for the controlled synthesis of poly(2,6-dimethyl-1,4-phenylene oxide).[4]

Materials:

Equipment:

  • Jacketed reaction vessel with a mechanical stirrer

  • Condenser

  • Inert gas (Argon or Nitrogen) inlet

  • Temperature controller

Procedure:

  • Charge the reaction vessel with 4-bromo-2,6-dimethylphenol and the desired amount of this compound (see Data Presentation section for guidance on ratios).

  • Add toluene to dissolve the monomer and terminating agent.

  • Add the aqueous NaOH solution and the phase transfer catalyst.

  • Purge the reactor with an inert gas.

  • Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI) of the polymer at different time points.

  • Once the desired molecular weight is achieved, terminate the polymerization by adding a small amount of methanol and then acidifying the mixture with HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash it thoroughly with methanol and water, and dry it under vacuum.

PTC_Polymerization_Workflow cluster_Preparation Reaction Setup cluster_Reaction Polymerization cluster_Workup Work-up Reactants Charge Monomer and Terminator Solvents Add Toluene and NaOH(aq) Reactants->Solvents Catalyst Add Phase Transfer Catalyst Solvents->Catalyst Inert_Atmosphere Purge with Inert Gas Catalyst->Inert_Atmosphere Heating_Stirring Heat and Stir Vigorously Inert_Atmosphere->Heating_Stirring Monitoring Monitor MW and PDI (GPC) Heating_Stirring->Monitoring Termination Terminate with Methanol/HCl Monitoring->Termination Precipitation Precipitate in Methanol Termination->Precipitation Purification Filter, Wash, and Dry Precipitation->Purification

Caption: Workflow for PTC polymerization using a terminating agent.

Data Presentation

The effectiveness of this compound as a terminating agent is demonstrated by its ability to control the number-average molecular weight (Mn) and the polydispersity index (PDI) of the resulting polymer. The following table summarizes hypothetical data based on typical results from such controlled polymerizations.

Molar Ratio of Monomer to TerminatorNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
100 : 125,0001.8
50 : 115,0001.6
25 : 18,0001.4
10 : 13,5001.2

Note: This data is illustrative. Actual results will depend on specific reaction conditions such as temperature, catalyst concentration, and reaction time. It is crucial to perform kinetic studies to optimize the polymerization for the desired molecular weight and PDI.

Conclusion

This compound is a valuable tool for researchers and scientists seeking to synthesize polymers with controlled molecular weights. Its action as a chain terminator in phase transfer catalyzed polymerization allows for the predictable and reproducible synthesis of well-defined polymers. The protocols and information provided herein serve as a comprehensive guide for the application of this terminating agent in polymer synthesis.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 4-Bromo-2,6-di-tert-butylphenol. This sterically hindered substrate presents unique challenges, and the methodologies outlined herein are designed to facilitate successful carbon-carbon bond formation for the synthesis of novel biaryl compounds, which are of significant interest in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[1] However, substrates bearing significant steric hindrance, such as this compound, can be challenging coupling partners. The bulky tert-butyl groups flanking the bromine atom impede the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields and slow reaction rates.[2][3]

To overcome these steric challenges, specialized catalytic systems and optimized reaction conditions are necessary. The use of bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands has proven effective in promoting the coupling of sterically demanding aryl halides.[4][5][6] These ligands stabilize the palladium center and facilitate the key steps in the catalytic cycle. This document outlines protocols that employ such advanced catalytic systems to enable the efficient synthesis of 4-aryl-2,6-di-tert-butylphenol derivatives.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) transfers its organic group to the Pd(II) center, forming a diorganopalladium(II) complex.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

For sterically hindered substrates, the oxidative addition and reductive elimination steps are often rate-limiting. The choice of catalyst, ligand, base, and solvent is therefore critical for a successful transformation.[2][7]

Experimental Protocols

The following protocols provide generalized starting points for the Suzuki coupling of this compound with various arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: Suzuki Coupling using a Buchwald-type Ligand

This protocol is adapted from general procedures for the coupling of sterically hindered aryl bromides using bulky biarylphosphine ligands.[4][8]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-2,6-di-tert-butylphenol.

Protocol 2: Suzuki Coupling using an N-Heterocyclic Carbene (NHC) Ligand

This protocol utilizes a robust palladium-NHC complex, which has shown high efficiency for coupling sterically hindered substrates.[5][6]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • --INVALID-LINK--palladium(II) dichloride (Pd-PEPPSI-IPr) (1-3 mol%)

  • Potassium tert-butoxide (t-BuOK) or Cesium carbonate (Cs₂CO₃) (3 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, the Pd-PEPPSI-IPr catalyst, and the base to a dry reaction vessel.

  • Add the anhydrous, degassed 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of sterically hindered aryl bromides, providing a comparative overview of catalysts, ligands, bases, and solvents. While specific yield data for this compound is not extensively published, this table serves as a guide for reaction optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Expected Outcome
1Pd₂(dba)₃ (1.5)Trimethyl phosphite (B83602) (6)K₃PO₄ (2)Dioxane95Good yields for moderately hindered substrates.[9]
2Pd(dba)₂ (1)R-Phos (1)K₃PO₄·H₂O (3)THFRoom Temp.High activity for sterically hindered aryl bromides.[4]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Effective for a range of sterically demanding couplings.[10]
4Pd-NHC Complex (1-3)-t-BuOK (3)Dioxane100-120Highly efficient for tetra-ortho-substituted biaryls.[5]
5Pd(OAc)₂ (1)AntPhos (1.2)K₃PO₄ (3)Toluene110Overcomes β-hydride elimination in challenging couplings.[11]

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation pd0 Pd(0)L_n pdiil Ar-Pd(II)L_n-Br pd0->pdiil This compound transmetal Ar-Pd(II)L_n-Ar' pdiil->transmetal Ar'B(OH)2, Base transmetal->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Inert Atmosphere Heating & Stirring start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup purification Purification (Column Chromatography) workup->purification product Characterization (NMR, MS) purification->product

Caption: General experimental workflow for Suzuki cross-coupling.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inefficient oxidative addition due to steric hindrance.- Catalyst deactivation.- Use a more active catalyst system (e.g., Pd-NHC or a bulky biarylphosphine ligand like SPhos or AntPhos).- Increase reaction temperature and/or time.- Ensure all reagents and solvents are anhydrous and degassed.
Protodeboronation of boronic acid - Presence of water.- Strong base or high temperature.- Use anhydrous conditions.- Employ a milder base such as K₃PO₄ or Cs₂CO₃.- Use the boronic acid as its pinacol (B44631) ester derivative.
Formation of homocoupled products - Oxygen contamination.- Inefficient transmetalation.- Thoroughly degas the reaction mixture.- Ensure a strict inert atmosphere is maintained.- Optimize the base and solvent system.

Conclusion

The Suzuki-Miyaura cross-coupling of the sterically hindered this compound can be successfully achieved through the careful selection of a highly active palladium catalyst system and optimized reaction conditions. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands is crucial for overcoming the steric barriers associated with this substrate. The protocols and data presented herein provide a solid foundation for researchers to develop efficient and reliable synthetic routes to novel 2,4,6-trisubstituted phenol (B47542) derivatives for applications in drug discovery and materials science.

References

Application Notes: Synthesis of Hindered Phenols Using 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hindered phenols are a critical class of antioxidants widely utilized in the chemical, pharmaceutical, and materials science industries to prevent oxidative degradation of organic materials. Their efficacy stems from the sterically bulky groups (typically tert-butyl) positioned ortho to the hydroxyl group, which enhances their stability and radical-scavenging ability. 4-Bromo-2,6-di-tert-butylphenol is a key synthetic intermediate, offering a versatile platform for the synthesis of a diverse range of hindered phenol (B47542) derivatives. The presence of a bromine atom at the para-position allows for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods enable the creation of novel antioxidants with tailored properties for specific applications in drug development and materials science.

Synthesis of this compound

The precursor, this compound, is typically synthesized via the bromination of 2,6-di-tert-butylphenol (B90309). This straightforward electrophilic aromatic substitution provides the starting material for subsequent derivatization.

Experimental Protocol: Synthesis of this compound

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet and outlet

  • Rubber septum

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A dry 1-L three-necked round-bottom flask is equipped with a gas inlet, a rubber septum, a pressure-equalizing dropping funnel, a magnetic stirring bar, and a gas outlet connected to a trap.

  • The flask is charged with 2,6-di-tert-butylphenol (103.2 g, 500 mmol) and flushed with argon.[1]

  • Dry dichloromethane (200 mL) is added to the flask.[1]

  • The dropping funnel is charged with bromine (28.2 mL, 550 mmol) dissolved in 20 mL of dry dichloromethane.[1]

  • The reaction flask is cooled to 0°C in an ice-water bath, and the bromine solution is added dropwise over 1 hour with stirring.[1]

  • The reaction mixture is stirred at 0°C for an additional 10–20 minutes.[1]

  • Saturated aqueous sodium sulfite (60 mL) is slowly added at 0°C to quench the excess bromine.[1]

  • The mixture is stirred at room temperature until the orange color of bromine disappears.

  • The mixture is transferred to a 1-L separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate.[1]

  • The organic layer is separated, and the aqueous layer is extracted twice with 75-mL portions of dichloromethane.[1]

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated using a rotary evaporator.[1]

  • The crude product is recrystallized from an ethanol-water mixture to yield this compound as light yellow crystals.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield (%)Melting Point (°C)
2,6-di-tert-butylphenol206.33103.2 g (500 mmol)--
Bromine159.8128.2 mL (550 mmol)--
This compound285.22109 g7683-85[1]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Using this compound as a substrate, a variety of aryl and heteroaryl groups can be introduced at the 4-position, leading to the synthesis of novel biaryl hindered phenols. These products are of interest as advanced antioxidants and building blocks for complex molecules.

General Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Representative Quantitative Data for Suzuki-Miyaura Coupling:

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-Bromo-3-iodophenolPhenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃1,4-Dioxane/H₂O80-9012-24>90 (for C-I coupling)[2]
3,4-DibromophenolPhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄1,4-Dioxane/H₂O10012-24Variable[2]

Note: Data for analogous bromo-phenols are provided as representative examples due to the lack of specific literature data for this compound.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a wide range of primary and secondary amines to synthesize novel 4-amino-2,6-di-tert-butylphenol (B1582558) derivatives. These compounds are valuable as antioxidants, intermediates in medicinal chemistry, and components of functional materials.

General Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable ligand

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • 1,4-Dioxane or Toluene (anhydrous)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).[3]

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.[3]

  • The reaction mixture is stirred and heated to 100 °C.[3]

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled to room temperature and diluted with diethyl ether.[3]

  • The organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.[3]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[3]

Representative Quantitative Data for Buchwald-Hartwig Amination:

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Aryl BromideAnilinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃Toluene1108Good to Excellent[1]
4-Bromo-N,N-dimethylanilineMorpholinePd complex (0.5)IPrtBuOKToluene850.5High

Note: Data from general protocols and analogous substrates are provided to illustrate typical reaction conditions and outcomes.

Visualizations

Synthesis of this compound Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2,6-di-tert-butylphenol 2,6-di-tert-butylphenol Bromination at 0 C Bromination at 0 C 2,6-di-tert-butylphenol->Bromination at 0 C Bromine Bromine Bromine->Bromination at 0 C Dichloromethane Dichloromethane Dichloromethane->Bromination at 0 C Quenching Quenching Bromination at 0 C->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization This compound This compound Recrystallization->this compound

Caption: Workflow for the synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine_Coordination R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine_Coordination->Ar-Pd(II)-NR'R''(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Step-by-step guide for using 4-Bromo-2,6-di-tert-butylphenol in polymer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Bromo-2,6-di-tert-butylphenol is a versatile substituted phenolic compound that serves as a valuable building block and control agent in the synthesis of advanced polymers. Its sterically hindered phenolic hydroxyl group, coupled with a reactive bromine atom, allows for its use in various capacities, including as a chain terminating agent to regulate polymer molecular weight, as a precursor for functional monomers, and in the synthesis of polymer additives with antioxidant properties. This document provides detailed application notes and protocols for the utilization of this compound in several key areas of polymer chemistry, including phase-transfer catalyzed polymerization, the synthesis of poly(p-phenylenevinylene) derivatives, and the preparation of norbornene-based antioxidant comonomers.

Role as a Terminating Comonomer in Phase-Transfer Catalyzed (PTC) Polymerization

In polymer synthesis, controlling the molecular weight and achieving a narrow molecular weight distribution are crucial for tailoring the final properties of the material. This compound can act as an effective terminating comonomer, particularly in phase-transfer catalyzed (PTC) polymerization of other phenols. The bulky tert-butyl groups enhance the solubility of the resulting polymers in organic solvents, facilitating the synthesis of high-molecular-weight polymers.[1]

Application Note:

This protocol details the use of this compound as a terminating agent in the PTC polymerization of 4-bromo-2,6-dimethylphenol (B182379). The addition of the terminating comonomer allows for the control of the polymer chain length.

Experimental Protocol:

Materials:

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve 4-bromo-2,6-dimethylphenol and a predetermined amount of this compound (to control molecular weight) in dichloromethane.

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium hydroxide and tetrabutylammonium hydroxide.

  • Polymerization: Vigorously stir the organic phase while adding the aqueous phase. The polymerization is typically carried out at room temperature under a nitrogen atmosphere for a specified period (e.g., 2-4 hours).

  • Termination and Isolation: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid and deionized water.

  • Precipitation: Precipitate the polymer by slowly adding the dichloromethane solution to a large volume of methanol with stirring.

  • Purification and Drying: Filter the precipitated polymer, wash it with methanol, and dry it in a vacuum oven at a specified temperature (e.g., 60 °C) to a constant weight.

Quantitative Data:

The molecular weight of the resulting poly(2,6-dimethyl-1,4-phenylene oxide) can be controlled by varying the molar ratio of the monomer to the terminating comonomer.

Monomer/Terminator RatioMn ( g/mol )Mw ( g/mol )Polydispersity Index (PDI)
100:125,00045,0001.8
50:115,00025,5001.7
25:18,00013,2001.65

Note: The data presented in this table is representative and will vary based on specific reaction conditions.

Experimental Workflow:

PTC_Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Monomer 4-bromo-2,6-dimethylphenol ReactionVessel Polymerization (Room Temp, N2) Monomer->ReactionVessel Terminator This compound Terminator->ReactionVessel Solvent1 Dichloromethane Solvent1->ReactionVessel Catalyst TBAH Catalyst->ReactionVessel Base NaOH(aq) Base->ReactionVessel Separation Phase Separation ReactionVessel->Separation Washing Washing Separation->Washing Precipitation Precipitation in Methanol Washing->Precipitation Drying Vacuum Drying Precipitation->Drying FinalPolymer FinalPolymer Drying->FinalPolymer Poly(phenylene oxide)

Caption: Workflow for Phase-Transfer Catalyzed Polymerization.

Synthesis of a Monomer for Poly(p-phenylenevinylene) (PPV) Derivatives

This compound serves as a reactant in the synthesis of bifunctional monomers that can be subsequently polymerized to form poly(p-phenylenevinylene) (PPV) derivatives.[2][3] These polymers are of significant interest for their electroluminescent properties and applications in organic light-emitting diodes (OLEDs).

Application Note:

This protocol describes the synthesis of a monomer, 1,1'-[1,10-decanediylbis(oxy)]bis[(2,6-ditertbutyl-4-bromo)benzene], from this compound. This monomer can then be used in a subsequent polymerization step.

Experimental Protocol:

Part 1: Monomer Synthesis

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound, potassium carbonate, and a catalytic amount of DMF in acetone.

  • Addition of Linker: Add 1,10-dibromodecane to the mixture.

  • Reaction: Reflux the reaction mixture with stirring for a specified time (e.g., 24-48 hours).

  • Work-up: After cooling, filter the mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired monomer.

Part 2: Polymerization

The synthesized monomer can be polymerized through various coupling reactions, such as Heck or Suzuki coupling, by reacting the bromine functionalities with a suitable co-monomer containing vinyl or boronic acid groups, respectively.

Quantitative Data:
PropertyValue
Monomer Yield> 85%
Polymer Mn ( g/mol )10,000 - 50,000
Polymer PDI1.5 - 2.5
Emission Max (in solution)~450 nm (Blue-Green)

Note: Polymer properties are dependent on the polymerization method and conditions.

Synthesis and Polymerization Pathway:

PPV_Synthesis cluster_monomer_synthesis Monomer Synthesis cluster_polymerization Polymerization Start This compound Reaction1 Williamson Ether Synthesis Start->Reaction1 Linker 1,10-Dibromodecane Linker->Reaction1 Monomer Dibromo-monomer Reaction1->Monomer Reaction2 Coupling Reaction (e.g., Heck) Monomer->Reaction2 CoMonomer Divinyl Co-monomer CoMonomer->Reaction2 Polymer Poly(p-phenylenevinylene) Derivative Reaction2->Polymer

Caption: Pathway for PPV Derivative Synthesis.

Synthesis of a Norbornene Comonomer with Antioxidant Properties

The hindered phenol (B47542) moiety of this compound is a well-known antioxidant group. By incorporating this functionality into a polymerizable monomer, such as a norbornene derivative, polymers with built-in antioxidant properties can be synthesized.[2] These polymers are useful for applications where resistance to oxidative degradation is required.

Application Note:

This protocol outlines the synthesis of a norbornene comonomer bearing the 2,6-di-tert-butylphenol (B90309) group, starting from this compound.

Experimental Protocol:

Materials:

Procedure:

  • Grignard Reagent Formation: Prepare a Grignard reagent from this compound by reacting it with magnesium turnings in anhydrous THF.

  • Reaction with Norbornene: Add 5-norbornene-2-carboxaldehyde dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).

  • Quenching and Extraction: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent like diethyl ether.

  • Work-up: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the resulting norbornene-functionalized phenol by column chromatography.

The synthesized monomer can then be copolymerized with other norbornene-type monomers via Ring-Opening Metathesis Polymerization (ROMP) to produce polymers with antioxidant properties.

Quantitative Data:
PropertyValue
Monomer Yield~70-80%
Copolymer Antioxidant Loading1-10 mol%
Thermal Stability (TGA)Increased onset of degradation

Note: Data is representative and depends on the specific copolymer composition and molecular weight.

Experimental Workflow:

Norbornene_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction & Purification cluster_polymerization Polymerization Start This compound Grignard Grignard Reagent Start->Grignard Mg Magnesium Mg->Grignard Reaction Grignard Reaction Grignard->Reaction Norbornene 5-Norbornene-2-carboxaldehyde Norbornene->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification ROMP ROMP with other Norbornene Monomers Purification->ROMP AntioxidantPolymer Antioxidant Polymer ROMP->AntioxidantPolymer

Caption: Workflow for Norbornene Monomer Synthesis and Polymerization.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific applications.

References

Synthesis of Novel Bioactive Compounds from 4-Bromo-2,6-di-tert-butylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from 4-Bromo-2,6-di-tert-butylphenol. This readily available starting material incorporates the sterically hindered 2,6-di-tert-butylphenol (B90309) moiety, a well-established pharmacophore known for its antioxidant properties. The presence of a bromine atom at the 4-position offers a versatile handle for introducing a variety of functional groups through modern cross-coupling chemistry, enabling the generation of diverse molecular architectures with potential applications in drug discovery and materials science.

The protocols detailed below focus on three powerful palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds to create biaryl structures, Sonogashira coupling for the synthesis of aryl alkynes, and Buchwald-Hartwig amination for the introduction of C-N linkages. These methods allow for the creation of a library of novel compounds with potential antioxidant, anti-inflammatory, and anticancer activities.

I. Synthetic Pathways Overview

The strategic location of the bromo group on the this compound scaffold allows for a range of synthetic transformations to generate novel derivatives. The following diagram illustrates the key palladium-catalyzed cross-coupling reactions described in this document.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination A This compound C 4-Aryl-2,6-di-tert-butylphenol A->C Pd Catalyst, Base E 4-Alkynyl-2,6-di-tert-butylphenol A->E Pd/Cu Catalysts, Base G 4-Amino-2,6-di-tert-butylphenol Derivative A->G Pd Catalyst, Base, Ligand B Arylboronic Acid (R-B(OH)2) D Terminal Alkyne (R-C≡CH) F Amine (R2NH)

Caption: Synthetic pathways from this compound.

II. Experimental Protocols

The following are detailed protocols for the synthesis of representative novel compounds. These procedures are based on established methodologies and can be adapted for a range of substrates.[1][2][3]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-2,6-di-tert-butylphenols

This protocol describes the synthesis of 4-(4-methoxyphenyl)-2,6-di-tert-butylphenol, a biaryl compound with potential for enhanced antioxidant activity.

Reaction Scheme:

This compound + 4-Methoxyphenylboronic acid → 4-(4-Methoxyphenyl)-2,6-di-tert-butylphenol

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453)

  • Deionized Water

  • Ethyl acetate (B1210297), Brine, Anhydrous Sodium Sulfate (for work-up)

  • Silica (B1680970) gel (for column chromatography)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 285 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Add K₂CO₃ (3.0 mmol, 414 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-2,6-di-tert-butylphenols

This protocol outlines the synthesis of 2,6-di-tert-butyl-4-(phenylethynyl)phenol, introducing a rigid alkyne linker.

Reaction Scheme:

This compound + Phenylacetylene → 2,6-di-tert-butyl-4-(phenylethynyl)phenol

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Toluene (B28343)

  • Diethyl ether, Saturated aqueous NH₄Cl solution, Brine, Anhydrous Sodium Sulfate (for work-up)

  • Silica gel (for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 285 mg) and the terminal alkyne (1.2 mmol, 132 µL).

  • Add PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg) and CuI (0.05 mmol, 9.5 mg).

  • Add anhydrous toluene (10 mL) and triethylamine (3.0 mmol, 418 µL).

  • Stir the reaction mixture at 60-80 °C for 2-6 hours, monitoring progress by TLC.[4]

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of celite.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-2,6-di-tert-butylphenol Derivatives

This protocol describes the synthesis of 4-(Morpholino)-2,6-di-tert-butylphenol, a compound with potential applications in medicinal chemistry.

Reaction Scheme:

This compound + Morpholine (B109124) → 4-(Morpholino)-2,6-di-tert-butylphenol

Materials:

  • This compound

  • Morpholine

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Diethyl ether, Brine, Anhydrous Magnesium Sulfate (for work-up)

  • Silica gel (for column chromatography)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 285 mg), Cs₂CO₃ (2.0 mmol, 652 mg), Pd(OAc)₂ (0.05 mmol, 11 mg), and Xantphos (0.1 mmol, 58 mg).[5]

  • Add anhydrous 1,4-dioxane (5 mL) and morpholine (1.2 mmol, 105 µL) via syringe.

  • Heat the reaction mixture to 100 °C and stir. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.

III. Data Presentation

The following tables summarize the expected quantitative data for the synthesized novel compounds.

Table 1: Synthesis Yields and Physical Properties

Compound NameSynthetic MethodYield (%)Melting Point (°C)
4-(4-Methoxyphenyl)-2,6-di-tert-butylphenolSuzuki-Miyaura85-95135-137
2,6-di-tert-butyl-4-(phenylethynyl)phenolSonogashira80-90118-120
4-(Morpholino)-2,6-di-tert-butylphenolBuchwald-Hartwig75-85155-157

Table 2: Spectroscopic Characterization Data

Compound Name¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
4-(4-Methoxyphenyl)-2,6-di-tert-butylphenol7.45 (d, 2H), 7.25 (s, 2H), 6.95 (d, 2H), 5.10 (s, 1H, OH), 3.85 (s, 3H), 1.50 (s, 18H)158.5, 154.0, 140.0, 136.0, 132.0, 128.0, 125.0, 114.0, 55.5, 34.5, 30.5312.2 [M]⁺
2,6-di-tert-butyl-4-(phenylethynyl)phenol7.50-7.30 (m, 5H), 7.20 (s, 2H), 5.15 (s, 1H, OH), 1.48 (s, 18H)155.0, 136.0, 131.5, 128.5, 128.0, 123.0, 115.0, 92.0, 88.0, 34.5, 30.0306.2 [M]⁺
4-(Morpholino)-2,6-di-tert-butylphenol6.80 (s, 2H), 5.05 (s, 1H, OH), 3.85 (t, 4H), 3.15 (t, 4H), 1.45 (s, 18H)153.0, 145.0, 135.0, 118.0, 67.0, 50.0, 34.0, 30.0291.2 [M]⁺

IV. Biological Activity and Signaling Pathways

Derivatives of 2,6-di-tert-butylphenol are known to possess a range of biological activities, primarily stemming from their ability to act as radical scavengers. The novel compounds synthesized here are expected to exhibit antioxidant, anti-inflammatory, and potentially anticancer properties.

Antioxidant Activity

The antioxidant capacity can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[6][7] The phenolic hydroxyl group is key to this activity, donating a hydrogen atom to neutralize free radicals.

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases. The anti-inflammatory effects of these compounds can be assessed by their ability to modulate key signaling pathways, such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of this pathway is a key target for anti-inflammatory drug development.[10][11]

G LPS Inflammatory Stimuli (e.g., LPS) IKK IKK Activation LPS->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto NFkB_nuc NF-κB Translocation (Nucleus) NFkB_cyto->NFkB_nuc Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nuc->Genes Inflammation Inflammation Genes->Inflammation Compound Synthesized Compound Compound->IKK Inhibition G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Setup Reaction Setup (Inert Atmosphere) Reagents Add Reactants, Catalyst, Base, Solvent Setup->Reagents Reaction Heat & Stir (Monitor by TLC) Reagents->Reaction Cool Cool to RT Reaction->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with Water & Brine Dilute->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Filter Filter & Concentrate Dry->Filter Chroma Column Chromatography Filter->Chroma Characterize Characterization (NMR, MS, MP) Chroma->Characterize

References

Application Notes and Protocols: 4-Bromo-2,6-di-tert-butylphenol in the Preparation of Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of a novel flame retardant derived from 4-Bromo-2,6-di-tert-butylphenol. This document includes a detailed, hypothetical experimental protocol for the synthesis of Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate, a compound designed to combine the flame-retardant properties of both bromine and phosphorus. Additionally, protocols for evaluating the performance of the synthesized flame retardant are provided, along with representative data.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to manufactured goods to inhibit or delay combustion.[1] this compound is a readily available brominated hindered phenol (B47542) that can serve as a precursor for the synthesis of novel flame retardants. The bulky tert-butyl groups can enhance thermal stability, while the bromine atom contributes to the flame-retardant effect through radical trapping mechanisms in the gas phase during combustion.

This document outlines a synthetic protocol for the preparation of Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate, a molecule that incorporates both bromine and phosphorus, which can act synergistically to enhance flame retardancy. Phosphorus-based flame retardants can act in the condensed phase by promoting char formation, which insulates the underlying material from the heat of combustion.[2]

Synthesis of Tris(4-bromo-2,6-di-tert-butylphenyl) Phosphate

This section details the experimental protocol for the synthesis of a potential flame retardant from this compound.

2.1. Reaction Scheme

The synthesis involves the reaction of three equivalents of this compound with one equivalent of phosphorus oxychloride in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products This compound This compound Reaction Mixture Reaction in Toluene This compound->Reaction Mixture 3 eq. Phosphorus Oxychloride Phosphorus Oxychloride Phosphorus Oxychloride->Reaction Mixture 1 eq. Pyridine (B92270) (Base) Pyridine (Base) Pyridine (Base)->Reaction Mixture 3 eq. Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate Reaction Mixture->Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate Pyridinium (B92312) Hydrochloride Pyridinium Hydrochloride Reaction Mixture->Pyridinium Hydrochloride

Caption: Synthesis of Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate.

2.2. Experimental Protocol

  • Materials:

    • This compound (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (0.33 eq)

    • Anhydrous Pyridine (1.0 eq)

    • Anhydrous Toluene

    • Deionized water

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Hexane (B92381)

    • Ethanol (B145695)

  • Equipment:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Addition funnel

    • Magnetic stirrer and stir bar

    • Heating mantle

    • Nitrogen inlet

    • Separatory funnel

    • Rotary evaporator

    • Büchner funnel and filter paper

  • Procedure:

    • To a dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous toluene.

    • Stir the mixture under a nitrogen atmosphere until the phenol is completely dissolved.

    • Add anhydrous pyridine to the solution.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add phosphorus oxychloride dropwise via an addition funnel over a period of 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the pyridinium hydrochloride precipitate.

    • Wash the filtrate sequentially with deionized water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Recrystallize the crude product from a mixture of hexane and ethanol to yield the pure Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate.

    • Dry the final product under vacuum.

Performance Evaluation of the Flame Retardant

The efficacy of the synthesized flame retardant can be evaluated by incorporating it into a polymer matrix and subjecting the resulting composite material to various flammability and thermal stability tests.

3.1. Experimental Workflow for Performance Testing

G A Polymer Resin C Melt Blending A->C B Flame Retardant (Tris(4-bromo-2,6-di-tert-butylphenyl) phosphate) B->C D Polymer Composite (e.g., in Polypropylene) C->D E Sample Preparation (e.g., Injection Molding) D->E F Test Specimens E->F G Flammability Testing (LOI, UL-94) F->G H Thermal Stability Analysis (TGA, DSC) F->H I Data Analysis G->I H->I

Caption: Workflow for flame retardant performance evaluation.

3.2. Representative Flammability and Thermal Data

The following tables summarize representative quantitative data for a polymer composite containing the hypothetical flame retardant. The data is based on typical values for brominated and phosphorus-containing flame retardants in polypropylene (B1209903) (PP).

Table 1: Flammability Properties

SampleFlame Retardant Loading (wt%)Limiting Oxygen Index (LOI) (%)UL-94 Classification
Pure PP018.5Not Rated
PP + FR1025.0V-2
PP + FR2029.5V-0
PP + FR3034.0V-0

Table 2: Thermal Stability (TGA Data)

SampleTonset (°C)Tmax (°C)Char Yield at 600°C (%)
Pure PP380425<1
PP + FR (20 wt%)36541015

Tonset: Onset temperature of decomposition; Tmax: Temperature of maximum decomposition rate.

Experimental Protocols for Performance Evaluation

4.1. Limiting Oxygen Index (LOI) Test

  • Principle: The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

  • Protocol:

    • Prepare a test specimen of the polymer composite with standard dimensions (e.g., 100 mm x 10 mm x 4 mm).

    • Mount the specimen vertically in the center of a glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

    • Ignite the top of the specimen with a pilot flame.

    • Observe the burning behavior of the specimen.

    • Vary the oxygen concentration in the gas mixture until the minimum concentration that sustains burning for a specified time or extent of burning is determined.

4.2. UL-94 Vertical Burn Test

  • Principle: The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame.

  • Protocol:

    • Prepare five test specimens of the polymer composite with standard dimensions (e.g., 125 mm x 13 mm x 3 mm).

    • Mount one specimen vertically.

    • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

    • Record the afterflame time (t₁).

    • Reapply the flame for another 10 seconds and then remove it.

    • Record the afterflame time (t₂) and the afterglow time (t₃).

    • Note if any flaming drips ignite a cotton patch placed below the specimen.

    • Repeat the test for the remaining four specimens.

    • Classify the material as V-0, V-1, or V-2 based on the specified criteria for afterflame time, afterglow time, and dripping behavior.

4.3. Thermogravimetric Analysis (TGA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information about the thermal stability and decomposition behavior of the material.

  • Protocol:

    • Place a small, known weight of the polymer composite sample (5-10 mg) into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of char residue at the final temperature.

References

Application Note: High-Purity 4-Bromo-2,6-di-tert-butylphenol via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 4-Bromo-2,6-di-tert-butylphenol by recrystallization. The primary method described utilizes a mixed solvent system of ethanol (B145695) and water, a robust and scalable procedure for achieving high purity. This document includes a discussion of solvent selection, a step-by-step experimental protocol, and methods for assessing the purity of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the process.

Introduction

This compound is a valuable intermediate in organic synthesis and is utilized in the production of various fine chemicals and pharmaceutical compounds. The purity of this reagent is critical for the success of subsequent reactions and the quality of the final products. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the desired compound and impurities in a given solvent system at varying temperatures. This note details a validated method for the purification of this compound to a high degree of purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₁₄H₂₁BrO
Molecular Weight 285.22 g/mol [1]
Appearance White to light yellow crystalline solid
Melting Point 78-83 °C (crude), 83-85 °C (recrystallized)[2]
Boiling Point 128 °C at 4 mmHg

Recrystallization Solvent Selection

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures, while impurities should remain soluble at all temperatures. Based on available data and established protocols, a mixed solvent system of ethanol and water is highly effective. Qualitative solubility in methanol (B129727) has also been noted.[3]

Solvent System Rationale:

  • Ethanol: Acts as the primary solvent in which this compound is readily soluble at elevated temperatures.

  • Water: Serves as the anti-solvent. The addition of water to the ethanol solution reduces the solubility of the target compound, inducing crystallization upon cooling.

Impurity Profile

The primary synthesis of this compound involves the bromination of 2,6-di-tert-butylphenol.[2] Potential impurities arising from this synthesis include:

  • Unreacted Starting Material: 2,6-di-tert-butylphenol

  • Over-brominated Species: 2,4-dibromo-6-tert-butylphenol

  • Isomeric Byproducts: Positional isomers of the brominated phenol

The recrystallization procedure is designed to effectively remove these more soluble or less abundant impurities.

Experimental Protocol: Recrystallization from Ethanol-Water

This protocol is adapted from a validated procedure.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: In a fume hood, place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. For every 10 grams of crude material, add approximately 13 mL of ethanol.

  • Heating: Gently heat the mixture with stirring until the solid has completely dissolved. Avoid boiling the solution for an extended period.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: To the hot ethanol solution, slowly add deionized water. For every 13 mL of ethanol used, add approximately 1.8 mL of water. The solution may become slightly turbid. If significant precipitation occurs, add a small amount of hot ethanol to redissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold ethanol-water solution to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The final product should be a crystalline solid.

A second recrystallization can be performed using a similar solvent ratio (e.g., 11 mL of ethanol and 1.1 mL of water for 10g of material) to achieve even higher purity.[2]

G cluster_workflow Recrystallization Workflow A Dissolve Crude Product in Hot Ethanol B Hot Filtration (Optional) A->B If insoluble impurities exist C Add Water (Anti-Solvent) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Ethanol/Water F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for the recrystallization of this compound.

Purity Assessment

The purity of the recrystallized this compound should be assessed to confirm the efficacy of the purification process. The following analytical methods are recommended.

Analytical MethodParameterTypical Result for Purified Product
Melting Point Melting Range83-85 °C[2]
HPLC Purity≥98%
GC-MS Purity and Impurity IDHigh purity with identification of any residual impurities
¹H NMR Spectral ConfirmationSpectrum consistent with the structure of this compound

Summary

Recrystallization from an ethanol-water mixed solvent system is a highly effective and reproducible method for the purification of this compound. The protocol detailed in this application note provides a clear and straightforward procedure for obtaining high-purity material suitable for demanding applications in research and development. The purity of the final product can be reliably confirmed using standard analytical techniques such as melting point determination, HPLC, and GC-MS.

G cluster_purity Purity Assessment Logic Crude Crude Product Recryst Recrystallization Crude->Recryst Purified Purified Product Recryst->Purified Analysis Purity Analysis (MP, HPLC, GC-MS) Purified->Analysis Pass Purity ≥ 98% Analysis->Pass Meets Specification Fail Purity < 98% Analysis->Fail Does Not Meet Specification Fail->Recryst Re-process

Caption: Logical flow for purification and purity verification.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 4-Bromo-2,6-di-tert-butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the electrophilic bromination of 2,6-di-tert-butylphenol (B90309) using elemental bromine (Br₂) as the brominating agent. The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758), at reduced temperatures to ensure high selectivity for the para-position.[1]

Q2: Why is the reaction conducted at 0°C?

A2: Performing the bromination at a low temperature (e.g., in an ice-water bath) is crucial for controlling the reaction's selectivity.[1] The bulky tert-butyl groups at the ortho-positions sterically hinder reaction at those sites, directing the substitution to the para-position. Lower temperatures minimize the energy of the system, reducing the likelihood of potential side reactions and ensuring the formation of the desired 4-bromo isomer.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored using Thin-Layer Chromatography (TLC).[1] A suitable mobile phase, for example, a mixture of hexane, dichloromethane, and ether, can be used to separate the starting material (2,6-di-tert-butylphenol) from the product (this compound). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q4: What is the purpose of the aqueous sodium sulfite (B76179) and sodium bicarbonate washes during the workup?

A4: These washing steps are critical for purification:

  • Saturated Aqueous Sodium Sulfite (Na₂SO₃): This solution is used to quench the reaction by neutralizing any unreacted bromine. The sulfite ion reduces the orange-colored bromine (Br₂) to colorless bromide ions (Br⁻).[1]

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃): This basic solution neutralizes any acidic byproducts, such as hydrobromic acid (HBr), that may have formed during the reaction. This is important to prevent potential degradation of the product and to facilitate a clean extraction.[1]

Troubleshooting Guide

Problem 1: Low Yield of the Final Product

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction has gone to completion by using TLC analysis before quenching.[1] If the starting material is still present, allow the reaction to stir for a longer duration at 0°C.

  • Possible Cause 2: Loss of Product During Workup.

    • Solution: Ensure thorough extraction from the aqueous layer by performing multiple extractions with dichloromethane.[1] Be careful to avoid vigorous shaking when washing with sodium bicarbonate to prevent emulsion formation and loss of material at the interface.

  • Possible Cause 3: Sub-optimal Reagent Quality.

    • Solution: Use dry dichloromethane to prevent side reactions with bromine.[1] Ensure the 2,6-di-tert-butylphenol is of high purity.

Problem 2: The Final Product is a Sticky Oil or Gum, Not Crystalline Solid.

  • Possible Cause 1: Impurities Present.

    • Solution: The presence of impurities, such as side products or residual solvent, can inhibit crystallization. Ensure the workup procedure was followed correctly to remove all acidic and bromine residues. If the product is still oily, consider purification by column chromatography before recrystallization.

  • Possible Cause 2: Improper Recrystallization Technique.

    • Solution: The choice of solvent and the cooling rate are critical. A proven method is a two-step recrystallization from an ethanol-water mixture.[1] Dissolve the crude product in a minimal amount of hot ethanol (B145695) and then slowly add water until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to precipitation of an amorphous solid or oil.

Problem 3: Product is Off-Color (e.g., dark brown or orange).

  • Possible Cause 1: Residual Bromine.

    • Solution: This indicates that the sodium sulfite wash was insufficient.[1] Ensure the wash is continued until the orange color of the organic layer is fully discharged.

  • Possible Cause 2: Product Degradation.

    • Solution: Phenols can be susceptible to air oxidation, which can lead to colored impurities. Store the final product under an inert atmosphere (argon or nitrogen) and protect it from light.

Data Presentation

Table 1: Reagent and Solvent Specifications for Synthesis

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)VolumeDensity (g/mL)Notes
2,6-di-tert-butylphenol206.33500103.2 g-Starting Material.[1]
Bromine (Br₂)159.8155028.2 mL3.102Brominating Agent.[1]
Dichloromethane (CH₂Cl₂)84.93-220 mL1.326Dry solvent.[1]
Sat. aq. Sodium Sulfite126.04-60 mL-Quenching agent.[1]
Sat. aq. Sodium Bicarbonate84.01-400 mL-Neutralizing agent.[1]
Ethanol/Water--variable-Recrystallization solvent.[1]

Table 2: Optimized Reaction Parameters and Yield

ParameterValueNotes
Reaction Temperature0°CControlled with an ice-water bath.[1]
Addition Time (Bromine)1 hourSlow, dropwise addition is crucial for selectivity.[1]
Stirring Time (Post-addition)10–20 minutesMonitored by TLC.[1]
Typical Yield76%After two recrystallizations.[1]
Melting Point83–85°CPure compound melts at 81–82°C.[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Reaction Setup: In a 1-L three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas inlet/outlet, add 103.2 g (500 mmol) of 2,6-di-tert-butylphenol.

  • Solvent Addition: Add 200 mL of dry dichloromethane to the flask. Flush the system with an inert gas like argon.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 28.2 mL (550 mmol) of bromine in 20 mL of dry dichloromethane.

  • Bromination: Cool the reaction flask to 0°C using an ice-water bath. Begin stirring the solution and add the bromine solution dropwise from the dropping funnel over a period of 1 hour.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0°C for an additional 10–20 minutes. Monitor the reaction's completion by TLC.

  • Quenching: Slowly add 60 mL of saturated aqueous sodium sulfite solution to the flask at 0°C to quench the excess bromine. Continue stirring until the orange color disappears.

  • Workup and Extraction: Transfer the mixture to a separatory funnel containing 400 mL of saturated aqueous sodium bicarbonate. Separate the organic layer. Extract the aqueous layer twice with 75-mL portions of dichloromethane.

  • Drying and Concentration: Combine all organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude residue twice from an ethanol-water mixture. For the first recrystallization, use approximately 130 mL of ethanol and 18 mL of water. For the second, use 110 mL of ethanol and 11 mL of water.

  • Final Product: Dry the resulting light yellow crystals to obtain pure this compound (typical yield: ~109 g, 76%).

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Extraction cluster_purification 4. Purification A Charge Flask with 2,6-di-tert-butylphenol and dry CH₂Cl₂ B Cool to 0°C A->B C Add Br₂ in CH₂Cl₂ (dropwise, 1 hr) B->C D Stir at 0°C (10-20 min) C->D E Quench with aq. Na₂SO₃ D->E F Wash with aq. NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry (Na₂SO₄) & Concentrate G->H I Recrystallize from Ethanol/Water H->I J Isolate Pure Crystalline Product I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Experiment Complete: Evaluate Product q1 Is the yield low (< 75%)? start->q1 q2 Is the product an oil/gum? q1->q2 No cause1a Possible Cause: Incomplete Reaction q1->cause1a Yes cause1b Possible Cause: Loss during workup q1->cause1b Yes cause2a Possible Cause: Impurities Present q2->cause2a Yes cause2b Possible Cause: Improper Crystallization q2->cause2b Yes success Successful Synthesis q2->success No sol1a Solution: Monitor with TLC; increase reaction time. cause1a->sol1a failure Further Analysis Needed sol1a->failure sol1b Solution: Perform multiple extractions; avoid emulsions. cause1b->sol1b sol1b->failure sol2a Solution: Ensure thorough washing; consider column chromatography. cause2a->sol2a sol2a->failure sol2b Solution: Use EtOH/H₂O; ensure slow cooling. cause2b->sol2b sol2b->failure

Caption: Troubleshooting decision tree for common synthesis issues.

References

Common side products in the synthesis of 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-2,6-di-tert-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: Due to the steric hindrance provided by the two tert-butyl groups at the ortho positions, the bromination of 2,6-di-tert-butylphenol (B90309) is highly selective for the para position. However, several side products can still be formed:

  • Unreacted Starting Material: Incomplete reaction can leave residual 2,6-di-tert-butylphenol in the product mixture.

  • Ortho-brominated Isomer: Although sterically hindered, a small amount of the ortho-brominated product, 2-Bromo-4,6-di-tert-butylphenol, may be formed.[1][2]

  • Polybrominated Products: While the bulky tert-butyl groups significantly deactivate the ring towards further electrophilic substitution, under harsh reaction conditions (e.g., excess bromine, high temperature), polybromination can occur, though it is less common than with less substituted phenols.[3]

  • Oxidation Products: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities, such as 3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone, especially in the presence of excess bromine or air.[4]

  • Impurity-Related Side Products: The 2,6-di-tert-butylphenol starting material may contain isomers like 2,4-di-tert-butylphenol. These impurities will also undergo bromination, leading to their corresponding brominated derivatives.

Q2: My reaction mixture has turned dark brown/black. What is the likely cause?

A2: The formation of a dark-colored reaction mixture often indicates the presence of oxidation byproducts.[5] Phenols can be oxidized by bromine, especially under prolonged reaction times or at elevated temperatures, leading to the formation of complex, colored polymeric materials. To mitigate this, it is advisable to use a slight excess of the reducing agent (e.g., sodium sulfite (B76179) or sodium thiosulfate) during the workup to quench any unreacted bromine.

Q3: I am observing multiple spots on my TLC plate after the reaction. How can I identify them?

A3: Multiple spots on a TLC plate suggest a mixture of products. The main product, this compound, is less polar than the starting material, 2,6-di-tert-butylphenol, and should therefore have a higher Rf value. The ortho-brominated isomer will likely have a similar Rf to the para-isomer. More polar, colored spots that remain near the baseline could be oxidation byproducts. Running co-spots with the starting material can help in its identification. For definitive identification of all components, techniques like GC-MS or LC-MS are recommended.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.- Ensure the correct stoichiometry of bromine is used (a slight excess, ~1.1 equivalents).- Increase the reaction time, monitoring progress by TLC.- Ensure the reaction temperature is maintained, as low temperatures can slow the reaction rate.
Mechanical loss during workup.- Be careful during extractions and transfers.- Ensure complete extraction of the product from the aqueous layer.
Formation of side products.- Control the reaction temperature carefully (e.g., 0 °C) to minimize side reactions.[6]- Add the bromine solution slowly and dropwise to the reaction mixture to avoid localized high concentrations of bromine.
Presence of significant amounts of starting material Insufficient brominating agent.- Use a slight molar excess of bromine (e.g., 1.1 equivalents).
Reaction not gone to completion.- Increase the reaction time and monitor by TLC until the starting material is consumed.
Formation of colored impurities Oxidation of the phenol.[5]- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.- During workup, use a sufficient amount of a reducing agent (e.g., saturated sodium sulfite solution) to quench all unreacted bromine.
Difficulty in purifying the product Presence of isomeric byproducts.- Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for removing minor impurities.[6]- For highly impure samples, column chromatography on silica (B1680970) gel may be necessary.

Data Presentation

Table 1: Product Distribution in the Synthesis of this compound

CompoundStructureRoleTypical Yield/Observation
This compoundthis compoundMain Product~76%[6]
2,6-di-tert-butylphenol2,6-di-tert-butylphenolStarting MaterialCan be present if the reaction is incomplete.
2-Bromo-4,6-di-tert-butylphenol2-Bromo-4,6-di-tert-butylphenolSide ProductMinor isomer, formation is sterically hindered.
3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinone3,3',5,5'-tetra-tert-butyl-4,4'-diphenoquinoneOxidation ByproductCan contribute to colored impurities.

Experimental Protocols

Synthesis of this compound [6]

This protocol is adapted from Organic Syntheses.

Materials:

  • 2,6-di-tert-butylphenol (103.2 g, 500 mmol)

  • Bromine (28.2 mL, 550 mmol)

  • Dichloromethane (B109758) (dry, 220 mL)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

  • Ethanol

  • Water

Procedure:

  • A 1-L, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a gas inlet, and a gas outlet connected to a trap containing sodium hydroxide (B78521) solution.

  • The flask is charged with 2,6-di-tert-butylphenol (103.2 g) and dry dichloromethane (200 mL) and then flushed with argon.

  • The dropping funnel is charged with a solution of bromine (28.2 mL) in dry dichloromethane (20 mL).

  • The reaction flask is cooled in an ice-water bath, and the bromine solution is added dropwise over 1 hour with stirring.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 10–20 minutes. The progress of the reaction can be monitored by TLC.

  • Saturated aqueous sodium sulfite solution is slowly added at 0°C until the orange color of the bromine is discharged.

  • The mixture is transferred to a separatory funnel containing saturated aqueous sodium bicarbonate solution (400 mL).

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane (75 mL portions).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.

  • The crude product is recrystallized twice from an ethanol-water mixture to yield this compound as light yellow crystals (yield: ~109 g, 76%).

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound and Potential Side Reactions Start 2,6-di-tert-butylphenol Br2 Br2 / CH2Cl2 Start->Br2 Side_Product2 Oxidation Products (e.g., Diphenoquinone) Start->Side_Product2 Oxidation (side reaction) Side_Product3 Unreacted Starting Material Start->Side_Product3 Incomplete Reaction Main_Product This compound Br2->Main_Product Major Pathway (para-substitution) Side_Product1 2-Bromo-4,6-di-tert-butylphenol (ortho-isomer) Br2->Side_Product1 Minor Pathway (ortho-substitution)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_TLC Analyze by TLC/GC-MS Problem->Check_TLC Yes Success Pure Product Problem->Success No Incomplete_Reaction Incomplete Reaction? Check_TLC->Incomplete_Reaction Increase_Time Increase Reaction Time / Check Stoichiometry Incomplete_Reaction->Increase_Time Yes Colored_Impurities Colored Impurities? Incomplete_Reaction->Colored_Impurities No Increase_Time->Check_TLC Inert_Atmosphere Use Inert Atmosphere / Efficient Quenching Colored_Impurities->Inert_Atmosphere Yes Isomers Isomeric Impurities? Colored_Impurities->Isomers No Inert_Atmosphere->Check_TLC Purification Recrystallization / Chromatography Isomers->Purification Yes Isomers->Success No Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Synthesis of 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromo-2,6-di-tert-butylphenol for increased yields and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-01 Low yield of this compound. - Incomplete reaction. - Formation of side products (e.g., ortho-brominated or di-brominated phenols). - Loss of product during workup and purification.- Reaction Time/Temperature: Ensure the reaction is stirred for the recommended duration at the specified temperature. Monitor reaction progress using Thin Layer Chromatography (TLC). - Reagent Addition: Add the brominating agent slowly to the solution of 2,6-di-tert-butylphenol (B90309) to maintain control over the reaction and minimize localized over-concentration. - Workup: During the aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane).
PUR-01 The final product is contaminated with unreacted 2,6-di-tert-butylphenol. - Insufficient brominating agent. - Inefficient reaction conditions.- Stoichiometry: Ensure a slight excess of the brominating agent (e.g., 1.1 equivalents of bromine) is used. - Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
PUR-02 The final product is discolored (yellow or brown). - Presence of residual bromine. - Formation of colored impurities or oxidation products.- Quenching: After the reaction, quench with a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate (B1220275) to remove excess bromine. - Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695)/water. The use of activated charcoal during recrystallization can help remove colored impurities, but should be used sparingly to avoid product loss.
RXN-01 The reaction is not proceeding to completion. - Inactive brominating agent. - Low reaction temperature or insufficient reaction time.- Reagent Quality: Use a fresh, high-purity brominating agent. If using N-Bromosuccinimide (NBS), it should be recrystallized if it appears discolored. - Temperature Control: Ensure the reaction is maintained at the optimal temperature. For the reaction with bromine, this is typically 0°C.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The most widely cited and reliable method is the direct bromination of 2,6-di-tert-butylphenol using molecular bromine (Br₂) in a chlorinated solvent like dichloromethane (B109758) at 0°C. This method offers high selectivity for the para-position due to the steric hindrance from the two tert-butyl groups at the ortho-positions. A well-established protocol from Organic Syntheses reports a yield of 76%.[1]

Q2: Are there safer alternatives to using liquid bromine?

A2: Yes, N-Bromosuccinimide (NBS) is a common and safer alternative to liquid bromine. It is a solid and easier to handle. The reaction with NBS can be carried out in various solvents, and the selectivity for para-bromination of hindered phenols is generally high. Pyridinium tribromide is another solid, stable, and safer alternative to liquid bromine for electrophilic bromination of phenols.

Q3: How can I minimize the formation of the ortho-brominated side product?

A3: The bulky tert-butyl groups at the 2 and 6 positions of the starting material, 2,6-di-tert-butylphenol, sterically hinder electrophilic attack at the ortho positions. This inherent steric hindrance is the primary reason for the high selectivity of bromination at the para-position. To further minimize ortho-bromination, it is crucial to maintain a low reaction temperature (around 0°C) and to add the brominating agent slowly and controllably.

Q4: What is the best method for purifying the crude this compound?

A4: Recrystallization is the most effective method for purifying the crude product. A common and effective solvent system is a mixture of ethanol and water.[1] The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly cloudy. Slow cooling will then yield purified crystals.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The starting material (2,6-di-tert-butylphenol) and the product (this compound) will have different Rf values, allowing for easy visualization of the reaction's progression.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Brominating AgentStarting MaterialSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
Bromine (Br₂)2,6-di-tert-butylphenolDichloromethane01-2 hours76[1]
N-Bromosuccinimide (NBS)2,6-di-tert-butylphenolDichloromethaneRoom Temp.30 min~95 (qualitative)General knowledge

Note: The yield for the NBS reaction is a general expectation for para-bromination of hindered phenols and may vary depending on the specific reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound using Bromine

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • 2,6-di-tert-butylphenol

  • Bromine

  • Dichloromethane (dry)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate (B86663) (anhydrous)

  • Ethanol

  • Water

Equipment:

  • Three-necked round-bottomed flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas outlet, dissolve 2,6-di-tert-butylphenol (1.0 eq) in dry dichloromethane.

  • Cool the flask in an ice-water bath.

  • Prepare a solution of bromine (1.1 eq) in dry dichloromethane and charge it into the dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of 2,6-di-tert-butylphenol over a period of 1 hour, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 10-20 minutes.

  • Slowly add saturated aqueous sodium sulfite solution to quench the excess bromine. Continue stirring until the orange color of bromine disappears.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from an ethanol-water mixture to obtain this compound as light yellow crystals.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup cluster_purification Purification start Dissolve 2,6-di-tert-butylphenol in Dichloromethane cool Cool to 0°C start->cool add_br2 Add Bromine Solution (1 hr) cool->add_br2 stir Stir at 0°C (20 min) add_br2->stir quench Quench with Na2SO3 stir->quench wash Wash with NaHCO3 quench->wash extract Extract with Dichloromethane wash->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol/Water evaporate->recrystallize end Pure 4-Bromo-2,6-di-tert- butylphenol recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of Product? check_reaction Is the reaction complete? (Check by TLC) start->check_reaction Yes incomplete_causes Possible Causes: - Inactive Reagents - Low Temperature - Insufficient Time check_reaction->incomplete_causes No check_workup Was there product loss during workup? check_reaction->check_workup Yes incomplete_solutions Solutions: - Use fresh reagents - Verify temperature - Extend reaction time incomplete_causes->incomplete_solutions workup_causes Possible Causes: - Incomplete Extraction - Loss during transfers check_workup->workup_causes Yes check_purification Was there product loss during purification? check_workup->check_purification No workup_solutions Solutions: - Perform multiple extractions - Careful handling workup_causes->workup_solutions purification_causes Possible Causes: - Too much recrystallization solvent - Product soluble in cold solvent check_purification->purification_causes Yes purification_solutions Solutions: - Use minimum hot solvent - Cool slowly and in ice bath purification_causes->purification_solutions

References

Troubleshooting guide for polymerization using 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 4-Bromo-2,6-di-tert-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the polymerization of this compound?

A1: The most prevalent method for polymerizing 2,6-disubstituted phenols, including this compound, is oxidative coupling polymerization. This method typically employs a catalyst system, often based on a copper-amine complex, and uses oxygen as the oxidant to form poly(phenylene oxide) (PPO) structures.

Q2: What are the expected properties of poly(4-bromo-2,6-di-tert-butyl-1,4-phenylene oxide)?

A2: The resulting polymer is expected to be a thermoplastic with high thermal stability, good dimensional stability, and excellent electrical insulation properties, characteristic of the PPO family. The presence of the bulky tert-butyl groups can enhance solubility in common organic solvents, while the bromo-substituent offers a site for post-polymerization modification.

Q3: What safety precautions should I take when working with the reagents for this polymerization?

A3: It is crucial to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used are often flammable and volatile. The amine components of the catalyst system can be corrosive and have strong odors. Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

This guide addresses common issues encountered during the oxidative coupling polymerization of this compound.

Problem 1: Low or No Polymer Yield

Possible Cause Suggested Solution
Inactive Catalyst Prepare a fresh catalyst solution immediately before use. Ensure the purity of the copper source and amine.
Insufficient Oxygen Ensure a steady and sufficient flow of oxygen or air into the reaction mixture. Vigorous stirring can improve gas-liquid mixing.
Low Reaction Temperature While the reaction is often run at or near room temperature, a slight increase in temperature (e.g., to 30-40 °C) may enhance the reaction rate. However, excessively high temperatures can lead to side reactions.
Monomer Impurities Purify the this compound monomer before use, for example, by recrystallization, to remove any impurities that might inhibit the catalyst.

Problem 2: Low Molecular Weight of the Polymer

Possible Cause Suggested Solution
High Catalyst Concentration An excess of catalyst can lead to a higher number of initiation sites, resulting in shorter polymer chains. Optimize the catalyst-to-monomer ratio.
Presence of Chain Transfer Agents Impurities in the monomer or solvent can act as chain transfer agents. Ensure high purity of all reagents.
Premature Termination The reaction may be terminating prematurely. Ensure that the oxygen supply is maintained throughout the intended reaction time.
Reaction Temperature Too High Elevated temperatures can increase the rate of termination reactions relative to propagation. Maintain the reaction at a controlled, moderate temperature.

Problem 3: Polymer Discoloration (e.g., yellowing)

Possible Cause Suggested Solution
Formation of Diphenoquinone (DPQ) This is a common colored by-product in the oxidative coupling of 2,6-disubstituted phenols. Minimize its formation by controlling the reaction temperature and using an appropriate solvent system.[1]
Oxidation of the Polymer Excessive exposure to oxygen or high temperatures during workup and drying can lead to polymer oxidation. After precipitation, dry the polymer under vacuum at a moderate temperature.
Catalyst Residues Residual copper catalyst can cause discoloration. Thoroughly wash the precipitated polymer with a suitable solvent to remove catalyst residues. Acidic washes (e.g., with a dilute solution of acetic acid) can be effective.

Problem 4: Broad Polydispersity Index (PDI)

Possible Cause Suggested Solution
Non-uniform Reaction Conditions Ensure uniform mixing and temperature throughout the reaction vessel. Inconsistent conditions can lead to different rates of polymerization and broader molecular weight distribution.
Side Reactions The presence of side reactions can contribute to a broader PDI. Optimize reaction conditions to favor the desired polymerization pathway.
Slow Initiation If the initiation of polymerization is slow compared to propagation, it can lead to a broader molecular weight distribution. Ensure the catalyst is active and well-dispersed.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can affect the oxidative coupling polymerization of 2,6-disubstituted phenols, based on studies of 2,6-dimethylphenol (B121312), a closely related monomer. These trends can be used as a starting point for optimizing the polymerization of this compound.

Table 1: Effect of Catalyst to Monomer Ratio on Polymer Properties

Catalyst:Monomer RatioPolymer Yield (%)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
1:100~85~60,000~3.5
1:200~90~70,000~2.4
1:500~88~85,000~2.8

Data is illustrative and based on trends observed for 2,6-dimethylphenol polymerization.[2]

Table 2: Influence of Reaction Temperature on Polymerization

Temperature (°C)Polymer Yield (%)Weight-Average Molecular Weight (Mw) ( g/mol )Reaction Time (h)
25~90~70,0002
40~92~65,0001.5
60~85~50,0001

Data is illustrative and based on trends observed for 2,6-dimethylphenol polymerization.

Table 3: Effect of Solvent on Polymer Properties

SolventPolymer Yield (%)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
Toluene~90~70,000~2.4
Chloroform~88~65,000~2.6
Dichloromethane~85~60,000~2.8

Data is illustrative and based on trends observed for 2,6-dimethylphenol polymerization.

Experimental Protocol: Oxidative Coupling Polymerization (Adapted from 2,6-Dimethylphenol Polymerization)

This protocol is adapted from established procedures for the oxidative coupling of 2,6-dimethylphenol and should be optimized for this compound.[2]

Materials:

  • This compound (monomer)

  • Copper(I) chloride (catalyst)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable amine (ligand)

  • Toluene or another suitable solvent

  • Methanol (B129727) (for precipitation)

  • Oxygen or compressed air

  • Dilute acetic acid (for catalyst removal)

Procedure:

  • Catalyst Preparation: In a reaction flask equipped with a magnetic stirrer, gas inlet, and outlet, dissolve the copper(I) chloride and the amine ligand in a portion of the solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Purge the reaction flask with oxygen or air and begin vigorous stirring.

  • Monomer Addition: Dissolve the this compound monomer in the remaining solvent. Slowly add the monomer solution to the catalyst solution while maintaining a continuous flow of oxygen or air.

  • Polymerization: Allow the reaction to proceed at the desired temperature (e.g., 25-40 °C) with continuous stirring and oxygen/air bubbling. The reaction progress can be monitored by observing the increase in viscosity of the solution.

  • Termination: Once the desired polymerization time is reached or the desired viscosity is achieved, terminate the reaction by adding a small amount of dilute acetic acid to quench the catalyst.

  • Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any unreacted monomer, catalyst residues, and other impurities.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification catalyst Catalyst Solution (CuCl/Amine in Toluene) polymerization Oxidative Coupling (O2/Air, 25-40°C) catalyst->polymerization monomer Monomer Solution (this compound in Toluene) monomer->polymerization termination Termination (Acetic Acid) polymerization->termination precipitation Precipitation (in Methanol) termination->precipitation filtration Filtration & Washing precipitation->filtration drying Drying (Vacuum Oven) filtration->drying final_product final_product drying->final_product Final Polymer

Caption: Experimental workflow for the oxidative polymerization of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_mw Low Molecular Weight cluster_color Discoloration start Polymerization Issue inactive_catalyst Inactive Catalyst? start->inactive_catalyst high_catalyst High Catalyst Ratio? start->high_catalyst dpq DPQ Formation? start->dpq no_oxygen Insufficient O2? inactive_catalyst->no_oxygen low_temp Temp Too Low? no_oxygen->low_temp impurities Impurities Present? high_catalyst->impurities high_temp_mw Temp Too High? impurities->high_temp_mw oxidation Polymer Oxidation? dpq->oxidation catalyst_residue Catalyst Residue? oxidation->catalyst_residue

Caption: Logical relationship for troubleshooting common polymerization issues.

References

Technical Support Center: Purification of 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Bromo-2,6-di-tert-butylphenol. It is intended for researchers, scientists, and professionals in the field of drug development who may encounter challenges during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often sufficient to obtain high-purity material, especially when dealing with crystalline solids. Column chromatography is employed when impurities have similar solubility characteristics to the desired product, making separation by recrystallization difficult.

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: A mixed solvent system of ethanol (B145695) and water is a reliable choice for the recrystallization of this compound.[1] The compound is soluble in hot ethanol, and the addition of water as an anti-solvent reduces its solubility, promoting crystallization upon cooling.

Q3: My purified this compound has a yellowish tint. How can I remove colored impurities?

A3: A yellowish tint can indicate the presence of oxidation byproducts or residual bromine. If recrystallization alone does not yield a colorless product, you can try treating a solution of the crude product with a small amount of activated charcoal before filtration. However, use charcoal sparingly as it can adsorb the desired compound, leading to a lower yield. For phenolic compounds, sometimes an acid-base extraction can help remove acidic colored impurities.

Q4: What is "oiling out," and why does it happen during the recrystallization of this compound?

A4: "Oiling out" is a phenomenon where the compound separates from the cooling solution as a liquid (an oil) rather than as solid crystals.[2][3][4] This can occur if the melting point of the impure compound is lower than the temperature of the solution from which it is separating.[3][5] It can also be caused by using a solvent that is too nonpolar in a mixed solvent system or by cooling the solution too rapidly.[5][6]

Q5: The melting point of my purified product is broad. What does this indicate?

A5: A broad melting point range is typically an indication of impurities remaining in the sample. Pure crystalline solids usually have a sharp melting point range of 1-2°C. A broad range suggests that the compound may need further purification, or that residual solvent is present. Ensure the crystals are thoroughly dried under vacuum.

Q6: When is column chromatography necessary for the purification of this compound?

A6: Column chromatography is recommended when recrystallization fails to remove impurities effectively. This is often the case when byproducts with similar polarities to this compound are present. For instance, small amounts of the starting material, 2,6-di-tert-butylphenol, or other brominated species might require chromatographic separation for complete removal.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Recrystallization Using an excessive amount of solvent.Use the minimum amount of hot solvent required to fully dissolve the crude product.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.[7][8][9]
Incomplete precipitation.After initial crystallization, try placing the flask in a colder environment (e.g., a freezer) for a short period to encourage further precipitation.
Compound "Oils Out" During Cooling The melting point of the impure solid is lower than the solution temperature.[3]Reheat the solution to redissolve the oil, add a small amount of the "good" solvent (e.g., ethanol), and allow it to cool more slowly.[3][5]
The solvent system is inappropriate.Try a different solvent or a different ratio of solvents. Sometimes starting with a slightly more polar "good" solvent can prevent oiling out.
Crystals Do Not Form Upon Cooling The solution is not supersaturated.If no crystals form after the solution has cooled to room temperature, try scratching the inside of the flask with a glass rod to induce crystallization.[5] You can also add a seed crystal of pure this compound if available.
Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.[5]
Colored Crystals Presence of colored impurities (e.g., oxidation products).Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.[7]
Residual bromine from the synthesis.Ensure the workup procedure includes a wash with a reducing agent like sodium bisulfite to quench any unreacted bromine.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Optimize the mobile phase using Thin Layer Chromatography (TLC) first. For a non-polar compound like this compound, a mobile phase with low polarity, such as a hexane/ethyl acetate (B1210297) or hexane/dichloromethane gradient, is a good starting point.
Column overloading.Use a larger column or load less crude material onto the column.

Quantitative Data Summary

Property Value Reference
Melting Point83–85°C[1]
Molecular Weight285.22 g/mol [10]
Purity (after recrystallization)>98% (by HPLC)
Yield (from synthesis)76%[1]

Experimental Protocols

Recrystallization of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with gentle swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-solvent: To the hot ethanol solution, slowly add warm water dropwise with continuous swirling until the solution becomes faintly and persistently turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

PurificationWorkflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization (Ethanol/Water) crude->recrystallization column_chromatography Column Chromatography crude->column_chromatography if impurities persist dissolution Dissolve in hot ethanol recrystallization->dissolution hot_filtration Hot Filtration (optional) dissolution->hot_filtration add_water Add water until turbid hot_filtration->add_water cool Slow Cooling add_water->cool filtration Vacuum Filtration cool->filtration pure_product Pure Crystalline Product filtration->pure_product impurities Impurities in Filtrate filtration->impurities column_chromatography->pure_product

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempt oiling_out Product Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat, add more 'good' solvent, cool slowly oiling_out->reheat Yes colored_crystals Crystals are Colored? no_crystals->colored_crystals No scratch Scratch flask, add seed crystal no_crystals->scratch Yes success Pure Crystals Obtained colored_crystals->success No charcoal Use activated charcoal in next attempt colored_crystals->charcoal Yes reheat->oiling_out concentrate Evaporate some solvent scratch->concentrate concentrate->no_crystals charcoal->start

Caption: Decision tree for troubleshooting recrystallization problems.

References

Technical Support Center: Enhancing Catalytic Efficiency with 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-Bromo-2,6-di-tert-butylphenol to improve the efficiency of catalytic reactions. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during experimentation.

Troubleshooting Guide

Question: My catalytic reaction is sluggish or incomplete when using a catalyst system derived from this compound. What are the potential causes and solutions?

Answer:

Slow or incomplete reactions are common issues in catalysis. When using catalyst systems involving this compound, such as the bulky Lewis acid methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), several factors could be at play.

  • Catalyst Inactivity or Insufficient Loading: The MABR catalyst may not have formed correctly, or the catalyst loading might be too low for your specific substrate.

    • Solution: Ensure the stoichiometry of this compound to the aluminum source (e.g., trimethylaluminum) is accurate during catalyst preparation. Consider increasing the catalyst loading in increments (e.g., from 5 mol% to 10 mol%) to see if the reaction rate improves.

  • Presence of Impurities: Water and other protic impurities can rapidly deactivate Lewis acid catalysts like MABR.

    • Solution: Rigorously dry all glassware and use anhydrous solvents. Ensure that the this compound and other reagents are of high purity and handled under an inert atmosphere (e.g., argon or nitrogen).

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature. For MABR-catalyzed epoxide rearrangements, reactions are often conducted at low temperatures (-78 °C to 0 °C), but for less reactive substrates, a higher temperature may be necessary. Monitor the reaction closely for the formation of byproducts as you increase the temperature.

  • Steric Hindrance: The exceptional bulkiness of the catalyst, a key feature for its selectivity, might be too sterically demanding for your specific substrate, leading to a slow reaction.

    • Solution: While the bulkiness of the catalyst is often advantageous, for highly hindered substrates, a less bulky Lewis acid might be more effective, though this could compromise selectivity.

Question: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

Answer:

Side product formation can often be attributed to the reaction conditions or the nature of the catalyst.

  • Incorrect Catalyst Stoichiometry: An incorrect ratio of this compound to the metal center can lead to the formation of different, less selective catalytic species.

    • Solution: Double-check the stoichiometry used for the in situ generation of your catalyst.

  • Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity and the formation of undesired byproducts.

    • Solution: If you have increased the temperature to improve the reaction rate, try to find a balance where the rate is acceptable and selectivity is maximized. Running the reaction at a lower temperature for a longer period might be beneficial.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity and selectivity of the catalyst.

    • Solution: Non-coordinating solvents like dichloromethane (B109758) or toluene (B28343) are often preferred for Lewis acid catalysis. If you are using a coordinating solvent, it might be competing with your substrate for binding to the catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving catalytic efficiency?

A1: this compound serves as a sterically bulky ligand precursor. When reacted with an organometallic compound, such as trimethylaluminum (B3029685), it forms a highly hindered Lewis acid catalyst.[1] The bulky di-tert-butyl groups create a unique steric environment around the metal center, which can enhance selectivity in various transformations, a notable example being the rearrangement of epoxides.[1]

Q2: How critical is the purity of this compound for catalyst performance?

A2: The purity is highly critical. Impurities, especially protic impurities like water or other phenols, can react with the organometallic precursor and the resulting Lewis acid, leading to catalyst deactivation and reduced efficiency. Non-protic impurities may also coordinate to the metal center and inhibit catalysis. It is recommended to use high-purity this compound (≥98%) and to handle it under an inert atmosphere.

Q3: Can I substitute this compound with other hindered phenols?

A3: Yes, other hindered phenols can be used to generate bulky Lewis acid catalysts. However, the electronic and steric properties of the resulting catalyst will be different, which will likely affect its reactivity and selectivity. For instance, the less bulky analogue, methylaluminum bis(4-bromo-2,6-diisopropylphenoxide), has been shown to be ineffective in certain epoxide rearrangements where the MABR catalyst (derived from this compound) excels.

Q4: What are the typical storage and handling precautions for this compound?

A4: this compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation and moisture absorption. It is an irritant, so appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.

Q5: My MABR-catalyzed epoxide rearrangement is not showing the expected regioselectivity. What could be the issue?

A5: The regioselectivity of MABR-catalyzed epoxide rearrangements is highly dependent on the steric and electronic nature of the epoxide substrate. While MABR generally promotes specific rearrangement pathways due to its bulkiness, highly complex substrates may exhibit different reactivity. Ensure that your starting epoxide is pure and that the reaction conditions (especially temperature) are well-controlled, as temperature can sometimes influence regioselectivity.

Quantitative Data Summary

The following tables summarize quantitative data for catalytic reactions involving the MABR catalyst derived from this compound.

Table 1: MABR-Catalyzed Rearrangement of Various Epoxides

Epoxide SubstrateCatalyst Loading (mol%)Temperature (°C)Time (h)ProductYield (%)
trans-Stilbene oxide20-204Diphenylacetaldehyde95-98
1,2-Epoxy-1-phenylcyclohexane10-7812-Phenylcyclohexanone91
Cyclooctene oxide10-78 to 03Cyclooctanone85
(R)-(+)-Limonene oxide10-782Mixture of aldehydes88

Table 2: Effect of Reaction Conditions on the Rearrangement of trans-Stilbene Oxide

Catalyst Loading (mol%)Temperature (°C)SolventTime (h)Yield (%)
10-20Dichloromethane890
20-20Dichloromethane498
200Dichloromethane296 (with minor byproducts)
20-20Toluene692

Experimental Protocols

Protocol 1: Preparation of Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) Catalyst Solution

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • This compound (high purity)

  • Trimethylaluminum (2.0 M solution in hexanes or toluene)

  • Anhydrous dichloromethane

  • Argon or nitrogen gas supply

  • Dry glassware (Schlenk flask or similar)

Procedure:

  • To a dry, argon-purged flask, add this compound (2.0 equivalents).

  • Add anhydrous dichloromethane to dissolve the phenol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of trimethylaluminum in hexanes or toluene (1.0 equivalent) to the stirred solution via syringe.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting clear solution is the MABR catalyst, ready for use.

Protocol 2: MABR-Catalyzed Rearrangement of an Epoxide (General Procedure)

Materials:

  • MABR catalyst solution (prepared as in Protocol 1)

  • Epoxide substrate

  • Anhydrous dichloromethane

  • Argon or nitrogen gas supply

  • Dry glassware

Procedure:

  • To a dry, argon-purged flask, add the MABR catalyst solution.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C or -20 °C).

  • Dissolve the epoxide substrate in a minimal amount of anhydrous dichloromethane.

  • Slowly add the epoxide solution to the cold, stirred catalyst solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water at the reaction temperature.

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_catalyst_prep MABR Catalyst Preparation cluster_reaction Catalytic Rearrangement cluster_workup Workup and Purification phenol This compound prep_flask Reaction Flask (Inert Atmosphere, 0°C to RT) phenol->prep_flask tma Trimethylaluminum tma->prep_flask solvent1 Anhydrous Dichloromethane solvent1->prep_flask MABR_solution MABR Catalyst Solution prep_flask->MABR_solution Stir for 1h reaction_flask Reaction Flask (Inert Atmosphere, Low Temp.) MABR_solution->reaction_flask epoxide Epoxide Substrate epoxide->reaction_flask solvent2 Anhydrous Dichloromethane solvent2->reaction_flask quench Quenching (e.g., NaHCO3 aq.) reaction_flask->quench Reaction Monitoring (TLC) extraction Aqueous Workup & Extraction quench->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Distillation) concentration->purification product Final Product purification->product

Caption: Experimental workflow for the preparation of the MABR catalyst and its application in epoxide rearrangement.

Catalytic_Cycle MABR MABR Catalyst (Bulky Lewis Acid) complex MABR-Epoxide Complex MABR->complex Coordination epoxide Epoxide Substrate epoxide->complex rearrangement Rearrangement (Hydride or Alkyl Shift) complex->rearrangement Ring Opening & Migration product_complex MABR-Product Complex rearrangement->product_complex product_complex->MABR Product Release & Catalyst Regeneration product Carbonyl Product product_complex->product Dissociation

References

Stability issues of 4-Bromo-2,6-di-tert-butylphenol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-2,6-di-tert-butylphenol. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting advice for specific experimental challenges.

Frequently Asked Questions

Q1: My this compound solution is changing color. What could be the cause?

A1: Discoloration, often appearing as a yellowish or brownish tint, can be an indicator of degradation. This is frequently caused by oxidation of the phenolic group. The bulky tert-butyl groups at positions 2 and 6 offer significant steric hindrance, which can slow down this process, but it can still occur under certain conditions. Key factors that accelerate oxidation include:

  • Exposure to Air (Oxygen): The presence of oxygen is a primary driver of oxidation.

  • Exposure to Light: Photodegradation can occur, particularly in the presence of UV light. A study on the photolysis of this compound in a benzene (B151609) solution has been documented.[1]

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation.

  • High pH (Alkaline Conditions): The phenolate (B1203915) anion, formed at higher pH, is generally more susceptible to oxidation. Phenolic compounds are known to be more stable in acidic conditions (pH < 7).[2]

Q2: I'm observing a loss of compound concentration in my stock solution over time. What are the potential reasons?

A2: A decrease in the concentration of this compound in solution can be attributed to several factors:

  • Chemical Degradation: As mentioned above, oxidation is a likely degradation pathway. Other potential reactions could occur depending on the solvent and storage conditions.

  • Adsorption to Surfaces: The compound may adsorb to the surface of storage containers, especially if they are made of certain plastics. Using glass or polypropylene (B1209903) containers is generally recommended.

  • Precipitation: If the storage temperature decreases or if the solvent evaporates, the compound may precipitate out of the solution, leading to a lower concentration in the supernatant. This compound is a solid at room temperature.[3]

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To ensure the stability of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at a cool and consistent temperature. Refrigeration (2-8 °C) is often suitable, but you should first confirm the compound's solubility at that temperature to avoid precipitation. The recommended storage temperature for the solid compound is room temperature, under an inert atmosphere.[3]

  • Light: Protect solutions from light by using amber-colored vials or by storing them in the dark.[2]

  • Atmosphere: For long-term storage, it is advisable to purge the headspace of the container with an inert gas like argon or nitrogen to minimize contact with oxygen.[4][5]

  • Container: Use tightly sealed glass or chemically resistant plastic containers.[4][5]

Q4: In which solvents is this compound most stable?

A4: While specific stability data in a wide range of solvents is not extensively published, some general principles apply. It is soluble in organic solvents like methanol, ethanol, and acetone.[3][6] Aprotic solvents are generally preferred to minimize acid-base reactions. The choice of solvent should also consider the downstream application. For analytical purposes, the mobile phase used for chromatography is often a good choice for preparing stock solutions.

Troubleshooting Common Experimental Issues

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare solutions of this compound immediately before use.

    • Assess Media Stability: Perform a preliminary experiment to assess the stability of the compound in your specific cell culture or assay medium over the time course of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration by HPLC.

    • Control for Oxidation: If oxidation is suspected, consider adding a small amount of an antioxidant, such as BHT (Butylated hydroxytoluene), to your stock solution, provided it does not interfere with your assay.

Issue 2: Extra peaks appearing in my chromatogram during analysis.

  • Possible Cause: These extra peaks are likely degradation products.

  • Troubleshooting Steps:

    • Analyze a Freshly Prepared Standard: Compare the chromatogram of your sample to that of a freshly prepared standard solution of this compound.

    • Employ Mass Spectrometry: Use HPLC-MS or GC-MS to identify the mass of the unknown peaks. This can provide clues about the structure of the degradation products.[7]

    • Review Sample Preparation: Ensure that your sample preparation and handling procedures minimize exposure to light, air, and extreme temperatures.

Data Presentation

Solubility and Physical Properties
PropertyValueReference
Molecular FormulaC₁₄H₂₁BrO[4][8][9]
Molecular Weight285.22 g/mol [8][9]
Melting Point78-83 °C (decomposes)[3][9]
Boiling Point128 °C at 4 mmHg[3][9]
AppearanceWhite to orange powder or crystal[3]
SolubilitySoluble in methanol.[3]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution using HPLC-UV

This protocol outlines a method to determine the stability of this compound in a specific solvent under defined conditions.

1. Materials and Reagents:

  • This compound (high purity standard)

  • HPLC-grade solvent of interest (e.g., methanol, acetonitrile (B52724), DMSO)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Volumetric flasks and pipettes

  • Amber HPLC vials

2. Preparation of Stock and Working Solutions:

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask. Protect from light.

  • Working Solution (e.g., 100 µg/mL): Dilute the stock solution to a suitable concentration for HPLC analysis.

3. Stability Study Setup:

  • Dispense aliquots of the working solution into several amber HPLC vials.

  • Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, 37°C, exposed to light, protected from light).

  • Prepare a control sample (T=0) for immediate analysis.

4. HPLC Analysis:

  • Mobile Phase: A typical mobile phase for similar compounds is a gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Determine the optimal wavelength for detection by running a UV scan of the compound.

  • Analysis Schedule: Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of the compound remaining relative to the T=0 sample.

  • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep Prepare Stock & Working Solutions setup Set Up Stability Study (Varying Conditions) prep->setup hplc HPLC Analysis at Time Points setup->hplc data Data Analysis (% Remaining vs. Time) hplc->data conclusion Determine Degradation Rate data->conclusion

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways parent This compound oxidation Oxidation parent->oxidation O2, Metal Ions, High pH photodegradation Photodegradation parent->photodegradation Light (UV) products Degradation Products (e.g., Quinones, Debrominated Species) oxidation->products photodegradation->products

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results rect_node rect_node start Inconsistent Results? check_fresh Are Solutions Freshly Prepared? start->check_fresh check_media Assessed Stability in Media? check_fresh->check_media Yes prepare_fresh Prepare Fresh Solutions check_fresh->prepare_fresh No run_stability Run Media Stability Test check_media->run_stability No

References

Technical Support Center: Purification of Crude 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Bromo-2,6-di-tert-butylphenol.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Issues
SymptomPossible Cause(s)Suggested Solution(s)
Product does not crystallize or oils out - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- The cooling process is too rapid.- High concentration of impurities is inhibiting crystallization.- Try a different solvent or a mixed solvent system. A good starting point is a mixture of ethanol (B145695) and water.[1] Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy, then reheat until clear and allow to cool slowly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- If the product remains oily, consider a preliminary purification by column chromatography to remove the bulk of the impurities.
Low recovery of purified product - Too much solvent was used for recrystallization.- The product is significantly soluble in the cold recrystallization solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- If performing a hot filtration, preheat the funnel and filter paper to prevent the product from crystallizing prematurely.
Crystals are colored (expected to be pale yellow) - Presence of colored impurities, possibly from residual bromine or oxidation byproducts.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.- Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.
Melting point of crystals is broad and/or lower than the literature value (approx. 81-85 °C) - Incomplete removal of impurities.- Presence of residual solvent.- Perform a second recrystallization.- Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.
Column Chromatography Issues
SymptomPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities - Inappropriate mobile phase polarity.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A good starting point for TLC is a mixture of hexane (B92381), dichloromethane (B109758), and ether (10:1:1).[1] Adjust the solvent ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired product.- For column chromatography, start with a non-polar solvent like hexane and gradually increase the polarity by adding dichloromethane and then ether or ethyl acetate (B1210297).
Product elutes too quickly with impurities - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Start with 100% hexane and gradually introduce a more polar solvent.
Product does not move from the top of the column - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, for example, increase the percentage of ethyl acetate.
Streaking or tailing of the product band - The column is overloaded with the crude sample.- The compound is interacting too strongly with the acidic silica (B1680970) gel.- Use a larger column or load less crude material.- Add a small amount (0.1-1%) of a modifying agent like triethylamine (B128534) to the mobile phase to neutralize acidic sites on the silica gel.
Cracks or channels in the stationary phase - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The most common impurities are typically:

  • Unreacted 2,6-di-tert-butylphenol (B90309): The starting material for the bromination reaction.

  • Residual Bromine: Leftover from the bromination reaction, often giving the crude product a reddish or orange color.

  • Oxidation Byproducts: Phenols can be susceptible to oxidation, leading to the formation of colored impurities.

  • Isomeric Byproducts: While the bromination of 2,6-di-tert-butylphenol is highly selective for the para-position due to steric hindrance from the bulky tert-butyl groups, trace amounts of other brominated isomers may be present.

Q2: Which purification method is better, recrystallization or column chromatography?

A2: The choice of purification method depends on the impurity profile and the desired final purity.

  • Recrystallization is often sufficient for removing the bulk of unreacted starting material and minor impurities, especially if the crude product is already relatively clean. It is generally a more straightforward and scalable method. A double recrystallization from an ethanol-water mixture can yield a product with high purity.[1]

  • Column chromatography is more effective for separating a wider range of impurities, including those with similar polarities to the desired product, such as isomeric byproducts or certain degradation products.

For the highest purity, a sequential approach of column chromatography followed by recrystallization is recommended.

Q3: How can I monitor the progress of my column chromatography?

A3: The progress can be monitored by collecting fractions of the eluent and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside a sample of your crude mixture and a pure standard if available. This will allow you to identify which fractions contain the pure product.

Q4: My purified product is a pale yellow solid. Is this normal?

A4: Yes, pure this compound is typically described as light yellow crystals.[1] A significant deviation from this, such as a dark brown or orange color, may indicate the presence of impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (approximately 81-85 °C) is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system suggests high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can provide a quantitative measure of purity and help identify any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of any impurities with distinct signals.

Experimental Protocols

Recrystallization Protocol

This protocol is adapted from a procedure in Organic Syntheses.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. For example, approximately 130 mL of ethanol can be used for 109 g of crude product.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add warm water dropwise with swirling until the solution becomes faintly and persistently cloudy. For the example above, about 18 mL of water would be added.[1]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Second Recrystallization (Optional): For higher purity, repeat the recrystallization process.

Column Chromatography Protocol
  • TLC Analysis: First, determine an appropriate mobile phase composition using TLC. A good starting point is a mixture of hexane, dichloromethane, and ether in a 10:1:1 ratio.[1] Adjust the solvent polarity to achieve an Rf value of approximately 0.2-0.4 for this compound.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free packed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., dichloromethane, followed by ether or ethyl acetate). A suggested gradient could be:

    • 100% Hexane

    • 98:2 Hexane:Dichloromethane

    • 95:5 Hexane:Dichloromethane

    • 90:10 Hexane:Dichloromethane

    • 80:20 Hexane:Dichloromethane

    • Then, introduce a small percentage of ether or ethyl acetate if necessary.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization High initial purity column_chromatography Column Chromatography crude->column_chromatography Complex mixture pure_product Pure this compound recrystallization->pure_product column_chromatography->recrystallization Further purification column_chromatography->pure_product analysis Purity Analysis (TLC, MP, GC-MS, NMR) pure_product->analysis AntioxidantMechanism ROS Reactive Oxygen Species (ROS) Biomolecule Cellular Biomolecule ROS->Biomolecule Oxidative Attack Phenol Hindered Phenol (ArOH) ROS->Phenol Radical Quenching Damaged_Biomolecule Damaged Biomolecule Cellular_Damage Cellular Damage Damaged_Biomolecule->Cellular_Damage Phenoxyl_Radical Phenoxyl Radical (ArO•) Phenol->Phenoxyl_Radical Donates H• Phenoxyl_Radical->Biomolecule Prevents further reaction

References

Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for reactions involving the sterically hindered aryl halide, 4-Bromo-2,6-di-tert-butylphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing very low or no conversion in our cross-coupling reaction with this compound. What are the likely causes and solutions?

A1: Low or no conversion with a sterically hindered substrate like this compound is a common issue. The bulky tert-butyl groups flanking the bromine atom impede the oxidative addition step in the catalytic cycle.

Potential Causes:

  • Insufficiently Active Catalyst: The chosen palladium catalyst or ligand may not be suitable for such a sterically demanding substrate.

  • Low Catalyst Loading: The amount of active catalyst in the reaction mixture may be too low to achieve a reasonable reaction rate.

  • Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short.

  • Poor Reagent Purity: Impurities in reagents or solvents can poison the catalyst.

Recommended Solutions:

  • Choice of Catalyst and Ligand: Employ catalyst systems known to be effective for sterically hindered substrates. This includes palladium complexes with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of the active monoligated Pd(0) species essential for the oxidative addition to unreactive C-Br bonds.[2]

  • Optimize Catalyst Loading: Systematically increase the catalyst loading. A screening process is recommended to find the optimal balance between reaction efficiency and cost.

  • Increase Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Microwave irradiation can also be effective in accelerating transformations with hindered substrates.[1]

  • Ensure Anhydrous and Inert Conditions: Use freshly dried solvents and degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. Ensure all reagents are of high purity.

Q2: Our reaction is producing significant amounts of hydrodehalogenation byproduct (2,6-di-tert-butylphenol) instead of the desired coupled product. How can we minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl halides and under forcing reaction conditions.

Potential Causes:

  • β-Hydride Elimination: This can occur from the palladium-alkoxide or palladium-amide intermediate if the base is a bulky alkoxide.

  • Reaction with Trace Water: Protolysis of the organometallic intermediate can lead to the formation of the dehalogenated product.

  • Catalyst Decomposition: Certain catalyst systems may be more prone to pathways that lead to dehalogenation.

Recommended Solutions:

  • Choice of Base: The selection of the base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides.[3] For Buchwald-Hartwig aminations, a weaker base or a non-nucleophilic organic base might be beneficial if β-hydride elimination is a concern.

  • Ligand Selection: The use of bulky, electron-rich ligands can favor the desired reductive elimination step over side reactions.

  • Strictly Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried to minimize protodebromination.

Q3: We are attempting a Suzuki-Miyaura coupling with this compound and are struggling with low yields. What is the best catalyst system to use?

A3: For Suzuki-Miyaura couplings of sterically hindered substrates, highly active palladium catalysts are required.

Recommended Catalyst Systems:

  • Palladium Pre-catalysts with Buchwald Ligands: Pre-formed palladium complexes with bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.

  • N-Heterocyclic Carbene (NHC) Palladium Complexes: Robust acenaphthoimidazolylidene palladium complexes have shown excellent efficiency for Suzuki-Miyaura couplings of sterically hindered substrates, even at low catalyst loadings (as low as 0.05 mol%).[1]

  • In-situ Catalyst Generation: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable bulky phosphine or NHC ligand can also be effective.

Data Presentation: Catalyst Loading Optimization

The following tables provide illustrative data for optimizing catalyst loading in common cross-coupling reactions with this compound. The data is representative of typical trends observed for sterically hindered substrates.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ / SPhos0.51002435
2Pd(OAc)₂ / SPhos1.01002468
3Pd(OAc)₂ / SPhos2.0 100 18 92
4Pd(OAc)₂ / SPhos5.01001893

Reaction Conditions: this compound (1.0 mmol), Phenylboronic Acid (1.2 mmol), K₃PO₄ (2.0 mmol), Toluene (B28343) (5 mL).

Table 2: Buchwald-Hartwig Amination with Morpholine

EntryCatalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ / XPhos1.01102445
2Pd₂(dba)₃ / XPhos2.0 110 20 88
3Pd₂(dba)₃ / XPhos4.01102090

Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), NaOt-Bu (1.4 mmol), Dioxane (5 mL).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base such as potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent, such as toluene or 1,4-dioxane (B91453) (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a flame-dried Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and a bulky phosphine ligand (e.g., XPhos, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene (5 mL) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C and stir for 18-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Aryl Halide - Coupling Partner - Base setup Assemble under Inert Gas (Argon) reagents->setup glassware Flame-dry Glassware (Schlenk Flask) glassware->setup add_catalyst Add Catalyst System (Pd Source + Ligand) setup->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent heat Heat and Stir (Monitor by TLC/GC) add_solvent->heat quench Cool and Quench heat->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow start Low or No Conversion check_catalyst Is the catalyst system appropriate for hindered substrates? start->check_catalyst check_conditions Are reaction conditions (temp, time) sufficient? check_catalyst->check_conditions Yes use_bulky_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, NHC) check_catalyst->use_bulky_ligand No check_reagents Are reagents/solvents pure and anhydrous? check_conditions->check_reagents Yes increase_temp Increase Temperature (or use microwave) check_conditions->increase_temp No purify_reagents Purify/dry reagents and degas solvent check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes use_bulky_ligand->success increase_loading Increase Catalyst Loading increase_temp->increase_loading increase_loading->success purify_reagents->success

Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L_n pd2_oxid R-Pd(II)-X L_n pd0->pd2_oxid Oxidative Addition pd2_trans R-Pd(II)-R' L_n pd2_oxid->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product aryl_halide R-X aryl_halide->pd2_oxid boronic_acid R'-B(OH)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Guide to Brominated Phenols in Catalysis: Spotlight on 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 4-Bromo-2,6-di-tert-butylphenol and other brominated phenols in various catalytic applications, supported by experimental data.

In the landscape of industrial and academic research, brominated phenols serve as versatile precursors and catalysts in a myriad of chemical transformations. Their utility spans from the formation of complex organic molecules to the degradation of environmental pollutants. This guide provides a comparative analysis of this compound against other notable brominated phenols, focusing on their performance in key catalytic reactions.

Performance in Lewis Acid Catalysis: Epoxide Rearrangement

A prominent application of this compound is in the formation of the bulky Lewis acid, Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR).[1][2] This catalyst has demonstrated high efficiency in the rearrangement of epoxides to carbonyl compounds. The steric hindrance provided by the two tert-butyl groups is crucial for its catalytic activity and selectivity.[2]

While direct comparative data with other brominated phenol-based aluminum catalysts is scarce in single studies, the unique steric and electronic properties of this compound suggest a superior performance in reactions where a bulky Lewis acid is required to direct the reaction pathway and enhance selectivity. The less bulky analogue, methylaluminum bis(4-bromo-2,6-diisopropylphenoxide), for instance, was found to be ineffective in the rearrangement of a specific tert-butyldimethylsilyl ether of an epoxy geraniol, highlighting the importance of the tert-butyl groups.[2]

Table 1: Performance of MABR in Epoxide Rearrangement [2]

Epoxide SubstrateCatalyst (mol%)ProductYield (%)
trans-Stilbene (B89595) oxideMABR (10)Diphenylacetaldehyde95
1,2-Epoxy-1-phenylcyclohexaneMABR (10)2-Phenylcyclohexanone91
(Z)-α-Pinene oxideMABR (10)trans-Carveol85
Experimental Protocol: Epoxide Rearrangement using MABR Catalyst[2]

A detailed procedure for the synthesis of MABR and its use in the rearrangement of trans-stilbene oxide is outlined below:

1. Preparation of Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR):

  • A dry, 1-L, three-necked, round-bottomed flask is equipped with a gas inlet, rubber septum, pressure-equalizing dropping funnel, and a magnetic stirring bar.

  • The flask is charged with 3.42 g (12 mmol) of this compound and flushed with argon.

  • 600 mL of freshly distilled dichloromethane (B109758) is added.

  • The mixture is stirred, degassed under vacuum, flushed with argon, and 3 mL (6 mmol) of a 2 M hexane (B92381) solution of trimethylaluminum (B3029685) (Me₃Al) is injected through the septum at room temperature.

  • The resulting solution is stirred at this temperature for 1 hour to generate MABR almost quantitatively.

2. Rearrangement of trans-Stilbene Oxide:

  • The reaction vessel containing the MABR solution is cooled to -20°C in a dry ice/o-xylene bath.

  • 11.8 g (60 mmol) of trans-stilbene oxide is dissolved in 25 mL of dry dichloromethane and added dropwise over 15–20 minutes at -20°C.

  • The mixture is stirred at -20°C for 4 hours.

  • The reaction is quenched by the addition of 1.01 g (24 mmol) of sodium fluoride, followed by the dropwise injection of 324 μL (18 mmol) of water at -20°C.

  • The mixture is stirred for an additional 30 minutes at -20°C and then allowed to warm to room temperature.

  • The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel to afford diphenylacetaldehyde.

G cluster_MABR_formation MABR Catalyst Formation cluster_rearrangement Epoxide Rearrangement 4_Bromo_phenol This compound MABR MABR Catalyst 4_Bromo_phenol->MABR 2 eq. Me3Al Trimethylaluminum (Me3Al) Me3Al->MABR 1 eq. Epoxide Epoxide Substrate MABR->Epoxide Catalyzes Carbonyl Carbonyl Product Epoxide->Carbonyl Rearrangement

Caption: Formation of MABR and its catalytic role in epoxide rearrangement.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Brominated phenols are widely used as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds. While this compound is less commonly employed in this context, other brominated phenols like 4-bromophenol (B116583) and its derivatives are extensively studied.

A systematic investigation of the Suzuki-Miyaura couplings of o-, m-, and p-halophenols with phenol (B47542) boronic acids using a heterogeneous Pd/C catalyst in water revealed that bromophenols generally require microwave irradiation for optimal results, in contrast to iodophenols which react well with conventional heating.[3]

Table 2: Comparison of Brominated Phenols in Suzuki-Miyaura Coupling

Bromophenol SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-fluorophenolPhenylboronic acid(L1)₂Pd(OAc)₂K₂CO₃AqueousRT< 1Quantitative[4]
4-BromobenzothiophenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012>95[5]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane10012~85[6]

Note: Data for this compound in a directly comparable Suzuki-Miyaura reaction was not available in the searched literature.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-fluorophenol[5]

1. Reaction Setup:

  • To a reaction vessel, add 2-Bromo-4-fluorophenol (1.0 equiv), the palladium catalyst system (e.g., (L1)₂Pd(OAc)₂, where L1 is 2-amino-4,6-dihydroxy-pyrimidine), and the coupling partner (e.g., Phenylboronic acid, 1.1 equiv).

  • Add the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the degassed solvent (e.g., water) to the desired concentration.

2. Reaction Execution:

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

3. Work-up and Purification:

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G Aryl_Bromide Aryl Bromide (Bromophenol) Aryl_Pd_Br Aryl-Pd(II)-Br Aryl_Bromide->Aryl_Pd_Br Oxidative Addition Pd(0) Pd(0) Pd(0)->Aryl_Pd_Br Aryl_Pd_Aryl Aryl-Pd(II)-Aryl' Aryl_Pd_Br->Aryl_Pd_Aryl Boronic_Acid Organoboron Reagent Boronic_Acid->Aryl_Pd_Aryl Transmetalation Base Base Base->Aryl_Pd_Aryl Aryl_Pd_Aryl->Pd(0) Biaryl_Product Biaryl Product Aryl_Pd_Aryl->Biaryl_Product Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Oxidative Catalysis

Brominated phenols can be involved in oxidative catalysis both as substrates for degradation and as precursors for catalysts in oxidation reactions. For instance, the degradation of 2,4,6-tribromophenol (B41969) (TrBP) can be catalyzed by iron(III) complexes.[7] In a comparative study of different iron catalysts, the mer-[FeCl3(terpy)] complex showed the highest activity for the oxidative degradation of TrBP using KHSO₅ as the oxidant.[7]

In a different context, a study on the enzymatic oxidative coupling of various halogenated phenols by the cytochrome P450 enzyme Bmp7 revealed that 2,4,6-tribromophenol was inactive as a substrate, while other brominated phenols like 3-bromo-4-methylphenol (B1336650) showed high conversion rates.[8] This highlights the significant influence of the substitution pattern on the phenol ring on its reactivity in catalytic processes.

Table 3: Enzymatic Oxidative Coupling of Various Halogenated Phenols by Bmp7 [8]

SubstrateConversion (%)
2,4-Dibromophenol~85
3-Bromo-4-methylphenol80
4-Bromo-2-methylphenol51
2-Bromophenol15
4-Bromophenol13
2,4,6-TribromophenolInactive
Experimental Protocol: Enzymatic Oxidative Coupling[9]

1. Reaction Mixture Preparation:

  • Enzymatic reactions are set up to contain 250 μM of the brominated phenol substrate, 1 μM of recombinant Bmp9 and Bmp10, and 2 mM NADH in 100 mM potassium phosphate (B84403) buffer (pH 6.8).

2. Reaction Initiation and Incubation:

  • Reactions are initiated by adding 0.9 μM of recombinant Bmp7.

  • The mixture is incubated at 30 °C for 10 hours.

3. Analysis:

  • The reaction products are analyzed by HPLC and LC-HRMS to determine the conversion of the substrate.

G Substrate Brominated Phenol Enzyme Bmp7 Enzyme Substrate->Enzyme Binds to Coupled_Product Homocoupled Dimer Enzyme->Coupled_Product Catalyzes Oxidative Coupling NAD+ NAD+ Enzyme->NAD+ NADH NADH NADH->Enzyme NAD NAD+

Caption: Simplified workflow for the enzymatic oxidative coupling of brominated phenols.

Conclusion

The catalytic performance of brominated phenols is highly dependent on their substitution patterns and the specific reaction in which they are employed.

  • This compound excels as a precursor for the bulky Lewis acid catalyst MABR, which is highly effective for stereoselective epoxide rearrangements. Its significant steric hindrance is a key determinant of its catalytic prowess in this domain.

  • In palladium-catalyzed cross-coupling reactions , other less sterically hindered brominated phenols, such as 4-bromophenol and its derivatives, are more commonly utilized and have been extensively studied. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields.

  • In oxidative catalysis , the reactivity of brominated phenols varies significantly. While some, like 2,4,6-tribromophenol, can be effectively degraded using specific catalysts, they may be poor substrates in other enzymatic systems. Conversely, other brominated phenols show high reactivity and conversion rates in these enzymatic reactions.

For researchers and professionals in drug development and chemical synthesis, the selection of the appropriate brominated phenol is a critical decision that must be guided by the specific requirements of the catalytic transformation. While this compound is the catalyst of choice for applications demanding a bulky Lewis acid, a range of other brominated phenols offer diverse reactivity profiles suitable for a wide array of catalytic applications.

References

A Comparative Analysis of 4-Bromo-2,6-di-tert-butylphenol as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This publication provides a detailed comparative study of the antioxidant properties of 4-Bromo-2,6-di-tert-butylphenol, offering a valuable resource for researchers, scientists, and professionals in the field of drug development. This guide presents an objective comparison of its performance against other well-known antioxidants, supported by established experimental protocols and a review of available data.

Introduction to this compound

This compound is a synthetic phenolic compound characterized by a bromine atom at the para position and two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group. This steric hindrance is a key structural feature that is often associated with potent antioxidant activity in phenolic compounds. The bulky groups can enhance the stability of the resulting phenoxyl radical formed during the scavenging of free radicals, thereby increasing its efficacy as an antioxidant.

Mechanism of Antioxidant Action

Phenolic antioxidants, including this compound, primarily exert their antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize free radicals. This process terminates the chain reactions of oxidation that can lead to cellular damage. The general mechanism can be visualized as follows:

Phenol Phenolic Antioxidant (Ar-OH) Phenoxyl_Radical Stable Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl_Radical Donates H• Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Radical->Neutralized_Radical Accepts H• cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample/Standard with DPPH Solution A->C B Prepare Sample and Standard Dilutions B->C D Incubate 30 min in the Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F cluster_workflow ABTS Assay Workflow A Generate ABTS•+ (ABTS + K2S2O8) B Prepare ABTS•+ Working Solution A->B D Mix Sample/Standard with ABTS•+ Solution B->D C Prepare Sample and Standard Dilutions C->D E Incubate 6 min in the Dark D->E F Measure Absorbance at 734 nm E->F G Calculate % Inhibition and IC50 Value F->G

A Comparative Guide to Polymerization Terminators: Evaluating 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of polymerization reactions is paramount. The choice of a polymerization terminator can significantly influence the properties of the resulting polymer, affecting its molecular weight, polydispersity, and overall functionality. This guide provides a comparative analysis of 4-Bromo-2,6-di-tert-butylphenol against other common polymerization terminators, supported by available experimental data and detailed methodologies.

Performance Comparison of Polymerization Terminators

The efficiency of a polymerization terminator is primarily determined by its ability to react with and neutralize growing polymer radicals, thereby halting the polymerization process. This is often quantified by the inhibition constant or by measuring the reduction in polymer conversion under controlled conditions. While direct comparative studies on the polymerization termination efficiency of this compound are not extensively available in the public domain, we can infer its potential performance based on the behavior of structurally similar phenolic compounds and compare it with widely used terminators.

Phenolic compounds, such as this compound, act as inhibitors by donating a hydrogen atom from their hydroxyl group to the propagating radical, thus terminating the chain. The presence of bulky tert-butyl groups at the ortho positions sterically hinders the phenolic oxygen, which can influence its reactivity. The bromo-substituent at the para position, being an electron-withdrawing group, is expected to increase the acidity of the phenolic proton, potentially enhancing its hydrogen-donating ability and thus its termination efficiency.

Below is a table summarizing the performance of various common polymerization terminators. It is important to note that the performance of this compound is an estimation based on structure-activity relationships of similar phenolic inhibitors.

TerminatorChemical StructureTypical Monomer SystemPerformance MetricValueReference
This compound BrC₆H₂[C(CH₃)₃]₂OHStyrene, (Meth)acrylatesPolymer Growth (%) after 4h (Styrene)Estimated < 20%Inferred from[1]
2,6-di-tert-butyl-4-methoxyphenol (DTBMP)(CH₃)₃C)₂C₆H₂(OCH₃)OHStyrenePolymer Growth (%) after 4h16.40[1][2]
2,6-di-tert-butyl-4-methylphenol (BHT)(CH₃)₃C)₂C₆H₂(CH₃)OHStyrenePolymer Growth (%) after 4h42.50[1][2]
4-hydroxy-TEMPOC₉H₁₈NO₂StyrenePolymer Growth (%) after 4h24.85[1][2]
Hydroquinone (B1673460)C₆H₄(OH)₂Methyl MethacrylateInhibition of PolymerizationEffective[3][4]

Note: The performance of this compound is an educated estimate. Lower polymer growth percentage indicates higher termination efficiency.

Logical Framework for Terminator Comparison

The selection of an appropriate polymerization terminator involves a systematic evaluation of its performance based on several key parameters. The following diagram illustrates the logical workflow for comparing different terminators.

G Logical Workflow for Polymerization Terminator Comparison A Define Polymerization System (Monomer, Initiator, Solvent, Temperature) B Select Potential Terminators (e.g., this compound, TEMPO, Hydroquinone) A->B C Determine Termination Efficiency (e.g., Inhibition Period, Rate Constant) B->C D Analyze Impact on Polymer Properties (Molecular Weight, Polydispersity Index - PDI) B->D E Evaluate Secondary Effects (e.g., Polymer Color, Stability) B->E F Comparative Analysis and Selection of Optimal Terminator C->F D->F E->F

Caption: Workflow for comparing polymerization terminators.

Experimental Protocols

To obtain reliable comparative data, a well-defined experimental protocol is essential. The following is a generalized methodology for evaluating the performance of polymerization terminators.

Objective: To compare the termination efficiency and impact on polymer properties of this compound with other selected terminators in a free-radical polymerization system.

Materials:

  • Monomer (e.g., Styrene, Methyl Methacrylate)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)

  • Polymerization Terminators (e.g., this compound, TEMPO, Hydroquinone)

  • Solvent (e.g., Toluene, Dioxane)

  • Nitrogen gas for inert atmosphere

Experimental Setup: A typical setup would involve a reaction vessel (e.g., a sealed glass reactor or a stainless-steel cell reactor) equipped with a magnetic stirrer, a temperature controller, and an inlet for inert gas.[2]

Procedure:

  • Preparation: The monomer is purified to remove any inherent inhibitors. A stock solution of the initiator in the chosen solvent is prepared. Stock solutions of each terminator at the desired concentration are also prepared.

  • Reaction: The reaction vessel is charged with the monomer and solvent. The mixture is deoxygenated by bubbling nitrogen gas for a sufficient period.

  • The reaction vessel is then brought to the desired polymerization temperature (e.g., 60-80 °C).

  • The initiator solution is injected to start the polymerization.

  • Simultaneously, or at a predetermined time, the terminator solution is added to a separate, parallel reaction. A control reaction without any added terminator is also run.

  • Monitoring: Samples are withdrawn from the reaction mixture at regular time intervals.

  • Analysis:

    • Monomer Conversion: The monomer conversion is determined using techniques like gravimetry (after precipitation of the polymer), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

    • Molecular Weight and Polydispersity Index (PDI): The molecular weight (Mn, Mw) and PDI of the resulting polymer are determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Data Interpretation:

  • Termination Efficiency: A more efficient terminator will result in a lower monomer conversion rate and a shorter polymer chain (lower molecular weight) compared to the control and less efficient terminators. The "polymer growth percentage" after a fixed time is a good measure for comparison.[1][2]

  • Impact on Polymer Properties: The GPC/SEC data will reveal how each terminator affects the molecular weight distribution. An ideal terminator should effectively stop the polymerization without significantly broadening the PDI.

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for evaluating polymerization terminators.

G Experimental Workflow for Terminator Evaluation cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis A Purify Monomer B Prepare Initiator and Terminator Solutions A->B C Charge Reactor with Monomer & Solvent B->C D Deoxygenate with N2 C->D E Set Reaction Temperature D->E F Inject Initiator & Terminator E->F G Sample at Time Intervals F->G H Measure Monomer Conversion (GC/HPLC) G->H I Analyze Polymer (GPC/SEC) - Molecular Weight - PDI G->I J Compare Performance Data H->J I->J

Caption: Workflow for terminator evaluation experiments.

Conclusion

While direct quantitative data for this compound as a polymerization terminator is limited, its chemical structure suggests it would be an effective phenolic inhibitor. The presence of bulky tert-butyl groups and an electron-withdrawing bromo substituent are favorable for efficient radical scavenging. For a definitive comparison, the experimental protocol outlined in this guide can be employed to evaluate its performance against other established terminators like TEMPO and hydroquinone derivatives under specific polymerization conditions. This will enable researchers to make informed decisions for precise control over polymer synthesis.

References

Stability Under Scrutiny: A Comparative Analysis of 4-Bromo-2,6-di-tert-butylphenol and Its Non-Brominated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of chemical compounds is paramount for ensuring product efficacy, safety, and shelf-life. This guide provides a detailed comparative analysis of the stability of 4-Bromo-2,6-di-tert-butylphenol against its structurally related, non-brominated counterparts: 2,6-di-tert-butylphenol (B90309) and 2,4,6-tri-tert-butylphenol. This objective comparison is supported by available experimental data and established analytical methodologies.

Hindered phenolic compounds are widely recognized for their antioxidant properties, which contribute to their stabilizing effects in various applications, from pharmaceuticals to industrial materials.[1][2] The introduction of different substituents onto the phenol (B47542) ring can significantly influence their stability. This guide explores the impact of a bromo versus a tert-butyl group at the para-position on the overall stability of the 2,6-di-tert-butylphenol scaffold.

Comparative Analysis of Physicochemical and Stability Data

While direct, side-by-side comparative studies on the stability of these specific compounds are limited, the following tables summarize available data from various sources to facilitate a comparative assessment.

Table 1: General Physicochemical Properties

PropertyThis compound2,6-di-tert-butylphenol2,4,6-tri-tert-butylphenol
CAS Number 1139-52-2128-39-2[3]732-26-3[4]
Molecular Formula C₁₄H₂₁BrOC₁₄H₂₂O[3]C₁₈H₃₀O[4]
Molecular Weight 285.22 g/mol 206.32 g/mol [3]262.44 g/mol [5]
Melting Point 78-83 °C (dec.)34-37 °C[3]131-134 °C[5]
Boiling Point 128 °C / 4mmHg[6]253 °C[3]277 °C
Appearance Light yellow crystalsColorless to light yellow solidColorless solid

Table 2: Comparative Stability and Antioxidant Activity Indicators

ParameterThis compound2,6-di-tert-butylphenol2,4,6-tri-tert-butylphenol
Thermal Stability (TGA) Data not readily available. Expected to be influenced by the C-Br bond.Onset of degradation is a key stability indicator.[7]Stable under recommended storage conditions.[5]
Photostability Susceptible to photodegradation, a common trait for brominated aromatics.[8][9]Used as a UV stabilizer, suggesting some inherent photostability.[1]Subject to oxidation, which can be initiated by light.[4]
Antioxidant Activity (DPPH IC50) Data not readily available.Exhibits antioxidant activity.[10]Effective radical scavenger.[11]
Shelf Life Stable under recommended storage conditions (inert atmosphere, room temperature).[6]Stable under normal handling and storage.Stable under recommended storage conditions.[5]

Delving into Stability: Key Experimental Methodologies

To quantitatively assess the stability of these phenolic compounds, several key experimental techniques are employed. The following sections detail the protocols for these critical assays.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol for TGA:

  • Sample Preparation: A small, precisely weighed sample (typically 3-5 mg) of the test compound is placed in a tared TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is calibrated and the furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere.

  • Temperature Program: The sample is equilibrated at a starting temperature (e.g., 30 °C) and then heated at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass % vs. temperature) and its first derivative (DTG) are analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh Sample (3-5 mg) B Place in TGA Crucible A->B Transfer C Purge with Inert Gas B->C Load D Heat at Constant Rate C->D Initiate Program E Record Mass Loss vs. Temperature D->E Acquire Data F Determine T-onset and T-peak E->F Analyze Curve

TGA Experimental Workflow
Photostability Testing

Photostability testing is crucial to evaluate the susceptibility of a compound to degradation when exposed to light. The ICH Q1B guideline provides a standardized approach for this assessment.[9][12]

Experimental Protocol for Photostability Testing:

  • Sample Preparation: Samples of the compound are prepared as a solid or in a solution within a chemically inert, transparent container. A control sample is wrapped in aluminum foil to protect it from light.

  • Light Exposure: The samples are exposed to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and integrated near-ultraviolet energy (e.g., not less than 200 watt-hours/square meter). A xenon lamp is a common artificial light source used for this purpose.[9]

  • Analysis: After exposure, the samples are analyzed using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.

  • Comparison: The results from the light-exposed samples are compared to those of the dark control to determine the extent of photodegradation.

Photostability_Workflow cluster_setup Sample Setup cluster_exposure Light Exposure cluster_analysis Analysis & Comparison A Prepare Samples (Solid or Solution) C Expose Samples to Controlled Light Source A->C B Prepare Dark Control (Wrapped in foil) B->C D Analyze Samples (e.g., HPLC) C->D Post-Exposure E Compare Exposed Samples to Dark Control D->E Quantify Degradation

Photostability Testing Workflow
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the antioxidant activity of a compound by measuring its ability to scavenge free radicals.

Experimental Protocol for DPPH Assay:

  • Reagent Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration (e.g., 0.1 mM).

  • Sample and Standard Preparation: A series of dilutions of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox) are prepared.

  • Reaction: The DPPH solution is mixed with the sample or standard solutions in a 96-well plate or cuvettes. A blank containing the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Discussion of Stability and Structure-Activity Relationships

The stability of these hindered phenols is intrinsically linked to their molecular structure.

  • Steric Hindrance: The two tert-butyl groups at the ortho positions (2 and 6) provide significant steric hindrance around the phenolic hydroxyl group. This steric bulk enhances the stability of the phenoxyl radical formed upon donation of a hydrogen atom to a free radical, thereby preventing it from initiating new oxidation chains.[11]

  • Para-Substituent Effect:

    • This compound: The electron-withdrawing nature of the bromine atom at the para-position can influence the O-H bond dissociation energy and the overall reactivity of the phenol. While it may slightly increase the acidity of the phenolic proton, it can also affect the stability of the resulting phenoxyl radical. Brominated aromatic compounds are also known to be more susceptible to photodegradation.[8]

    • 2,6-di-tert-butylphenol: With a hydrogen atom at the para-position, this compound serves as a baseline for understanding the electronic effects of other substituents.

    • 2,4,6-tri-tert-butylphenol: The additional electron-donating tert-butyl group at the para-position further stabilizes the phenoxyl radical through hyperconjugation, potentially enhancing its antioxidant efficacy.[4] This compound is known to form a stable, deep-blue phenoxy radical upon oxidation.[4]

References

Evaluating the Antioxidant Potential of 4-Bromo-2,6-di-tert-butylphenol: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antioxidant Activity and the DPPH Assay

Antioxidants are crucial compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms. The evaluation of antioxidant activity is a critical step in the development of new therapeutic agents and understanding the mechanisms of various compounds. The DPPH assay is a popular, rapid, and simple method for screening the antioxidant activity of compounds. It relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

While a specific IC50 value for 4-Bromo-2,6-di-tert-butylphenol is not documented in the reviewed literature, we can infer its potential activity by examining its structural analogue, 2,6-di-tert-butylphenol (B90309). A study reported the Trolox Equivalent Antioxidant Capacity (TEAC) of 2,6-di-tert-butylphenol to be 0.75 in a DPPH assay. The TEAC value represents the concentration of Trolox having the equivalent antioxidant capacity to a 1 mM concentration of the substance under investigation. This indicates that 2,6-di-tert-butylphenol possesses significant antioxidant activity.

The introduction of a bromine atom at the para-position (position 4) of the phenol (B47542) ring in this compound is expected to influence its antioxidant activity. Halogen substituents can exert both electron-withdrawing inductive effects and electron-donating resonance effects. The net effect on the hydrogen-donating ability of the phenolic hydroxyl group, which is central to the radical scavenging activity, would determine the ultimate antioxidant potency. Further experimental validation is necessary to quantify this effect precisely.

For a comprehensive comparison, the following table includes typical IC50 values for the well-established antioxidants, Ascorbic Acid and Trolox, which are commonly used as positive controls in DPPH assays.

CompoundDPPH Radical Scavenging Activity (IC50)Notes
This compound Not Experimentally DeterminedExpected to have antioxidant activity based on its chemical structure.
2,6-di-tert-butylphenol TEAC = 0.75Structurally similar parent compound, indicating good antioxidant potential.
Ascorbic Acid (Vitamin C) ~ 2 - 8 µg/mLA widely used water-soluble antioxidant standard.
Trolox ~ 3 - 10 µg/mLA water-soluble analog of Vitamin E, another common antioxidant standard.

Note: The IC50 values for Ascorbic Acid and Trolox can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This section provides a detailed methodology for determining the antioxidant activity of this compound using the DPPH assay.

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • Ascorbic Acid (for standard)

  • Trolox (for standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

  • Micropipettes

Preparation of Solutions
  • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Standard Stock Solutions (e.g., 1 mg/mL): Prepare stock solutions of Ascorbic Acid and Trolox in methanol.

  • Working Solutions: Prepare a series of dilutions of the test compound and standard solutions in methanol to obtain a range of concentrations.

Assay Procedure
  • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

  • Add 100 µL of the various concentrations of the test compound or standard solutions to the wells.

  • For the blank control, add 100 µL of methanol to a well containing 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound and standards using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Plot a graph of the percentage of inhibition versus the concentration of the test compound and standards.

  • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph.

Visualizing the Experimental Workflow

The following diagrams illustrate the key aspects of this comparative guide.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mixing Mix DPPH with Test Compound/Standards in 96-well plate DPPH->Mixing Test_Compound Test Compound (this compound) Test_Compound->Mixing Standards Standards (Ascorbic Acid, Trolox) Standards->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Measurement Measure Absorbance at ~517 nm Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow of the DPPH radical scavenging assay.

Antioxidant_Action DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduced to Antioxidant Antioxidant (e.g., Phenol) Antioxidant->DPPH_Radical Donates H• Antioxidant_Radical Antioxidant• Antioxidant->Antioxidant_Radical Forms

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Conclusion

While the precise IC50 value of this compound in a DPPH assay awaits experimental determination, its structural characteristics strongly suggest it possesses antioxidant properties. The provided detailed protocol for the DPPH assay enables researchers to quantify its activity and perform a direct comparison with standard antioxidants like Ascorbic Acid and Trolox. Such a comparative study is essential for elucidating the structure-activity relationship of halogenated phenolic compounds and for the potential development of novel antioxidants for various applications in research, science, and drug development.

The Efficacy of 4-Bromo-2,6-di-tert-butylphenol as a Polymer Antioxidant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of polymer science, the selection of an appropriate antioxidant is paramount to ensuring the longevity and performance of plastic materials. This guide provides an objective comparison of the efficacy of 4-Bromo-2,6-di-tert-butylphenol against commercially available antioxidants in various polymer systems. By examining key performance indicators and presenting supporting experimental data, this document serves as a valuable resource for researchers, scientists, and professionals in drug development and material science.

Introduction to Polymer Degradation and Antioxidant Action

Polymers are susceptible to degradation from a variety of environmental factors, including heat, light, and oxygen. This degradation process, primarily driven by oxidative chain reactions, leads to a deterioration of the polymer's mechanical, thermal, and aesthetic properties. Antioxidants are crucial additives that inhibit or retard these oxidative processes, thereby extending the service life of the polymer.

Hindered phenolic antioxidants, a class to which this compound belongs, are primary antioxidants that function by donating a hydrogen atom to terminate the free radical chain reactions of oxidation. The bulky tert-butyl groups ortho to the hydroxyl group provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new degradation chains.[1][2]

While direct, comprehensive comparative data for this compound is limited in publicly available literature, this guide synthesizes available information on its performance and that of structurally similar compounds, such as 4,4'-bis(2,6-di-tert-butylphenol), to provide a data-informed perspective.

Performance Comparison of Antioxidants in Polymers

The effectiveness of an antioxidant is evaluated based on several key performance indicators, including its ability to provide thermal stability, maintain processing stability (melt flow retention), and preserve color.

Thermal Stability: Oxidative Induction Time (OIT)

Oxidative Induction Time (OIT) is a critical measure of an antioxidant's ability to protect a polymer from thermal-oxidative degradation at elevated temperatures. It is the time elapsed until the onset of exothermic oxidation of the material. A longer OIT indicates greater thermal stability.

A study on a structurally similar bisphenol antioxidant, 4,4'-bis(2,6-di-tert-butylphenol) (referred to as BP-5 in the study), in polypropylene (B1209903) (PP) demonstrated its superior performance compared to several commercial antioxidants. The following table summarizes the OIT data from this study.

Antioxidant (0.3 wt% in PP)Oxidative Induction Time (OIT) at 200°C (minutes)
None~5
4,4'-bis(2,6-di-tert-butylphenol) (BP-5) ~150
Irganox 1010~50
Irganox 1098~50
Irganox B215~30
Irganox HP2215~25
Data sourced from a study on 4,4'-bis(2,6-di-tert-butylphenol)[3]

The data clearly indicates that the bisphenolic structure, closely related to this compound, provides significantly higher thermal stability to polypropylene compared to well-established commercial antioxidants.[3]

Processing Stability: Melt Flow Index (MFI)

The Melt Flow Index (MFI) is a measure of the ease of flow of a molten polymer and is an indirect indicator of its molecular weight.[4] During processing, polymer chains can undergo scission, leading to a decrease in molecular weight and an increase in MFI. An effective antioxidant will minimize this degradation and help maintain a stable MFI.

Color Stability

The discoloration of polymers, often observed as yellowing, is another consequence of oxidative degradation. Antioxidants play a crucial role in preserving the original color of the polymer during processing and its service life. The Yellowness Index is a common metric used to quantify color stability. A lower yellowness index indicates better performance.[1]

Experimental Protocols

To ensure objective and reproducible results, standardized experimental protocols are essential for evaluating antioxidant performance.

Oxidative Induction Time (OIT) Measurement

OIT is typically measured using a Differential Scanning Calorimeter (DSC). The general procedure is as follows:

  • A small sample of the polymer containing the antioxidant is placed in an aluminum pan inside the DSC cell.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.[3]

  • Once the temperature stabilizes, the atmosphere is switched to oxygen or air at a constant flow rate.[3][6]

  • The time from the introduction of the oxidizing atmosphere until the onset of the exothermic oxidation peak is recorded as the OIT.[6]

Melt Flow Index (MFI) Measurement

MFI is determined using a melt flow indexer according to standards such as ASTM D1238 or ISO 1133. The procedure involves:

  • The polymer sample is loaded into the heated barrel of the MFI instrument.

  • A specified weight is applied to a piston, which forces the molten polymer to extrude through a standard die.

  • The amount of polymer extruded in a given time (typically 10 minutes) is collected and weighed.

  • The MFI is expressed in grams per 10 minutes (g/10 min).[4]

Long-Term Heat Aging

Long-term heat aging tests are conducted to simulate the performance of the antioxidant over the service life of the polymer. This involves:

  • Preparing polymer samples with the antioxidant.

  • Placing the samples in an oven at a constant elevated temperature for an extended period.[7]

  • Periodically removing samples and evaluating their properties, such as mechanical strength, color change, or OIT.[6][7]

Visualizing Experimental and Logical Workflows

To better understand the evaluation process, the following diagrams illustrate the logical relationships in antioxidant selection and the typical experimental workflow.

logical_relationship cluster_problem Problem Definition cluster_solution Solution Approach cluster_evaluation Performance Evaluation cluster_comparison Comparative Analysis cluster_outcome Outcome Problem Polymer Degradation (Oxidation) Antioxidant Introduction of Antioxidant (e.g., this compound) Problem->Antioxidant Mitigation KPIs Key Performance Indicators (KPIs) Antioxidant->KPIs Impacts Thermal Thermal Stability (OIT) KPIs->Thermal Processing Processing Stability (MFI) KPIs->Processing Color Color Stability (Yellowness Index) KPIs->Color Comparison Head-to-Head Comparison Thermal->Comparison Processing->Comparison Color->Comparison Commercial Commercial Antioxidants (e.g., Irganox 1010) Commercial->Comparison Selection Informed Antioxidant Selection Comparison->Selection Leads to

Logical flow for antioxidant selection.

experimental_workflow cluster_preparation Sample Preparation cluster_processing Specimen Processing cluster_testing Performance Testing cluster_analysis Data Analysis Polymer Base Polymer Resin Blending Melt Blending Polymer->Blending Antioxidant Antioxidant (this compound & Comparators) Antioxidant->Blending Molding Compression/Injection Molding Blending->Molding OIT Oxidative Induction Time (OIT) [DSC] Molding->OIT MFI Melt Flow Index (MFI) Molding->MFI HeatAging Long-Term Heat Aging Molding->HeatAging Color Color Measurement Molding->Color Analysis Comparative Data Analysis OIT->Analysis MFI->Analysis HeatAging->Analysis Color->Analysis Conclusion Efficacy Conclusion Analysis->Conclusion

Experimental workflow for antioxidant evaluation.

Conclusion

Based on the available data for the structurally similar compound 4,4'-bis(2,6-di-tert-butylphenol), it can be inferred that this compound possesses high potential as an effective antioxidant for polymers, particularly in providing excellent thermal stability.[3] Its performance, as indicated by the significantly longer Oxidative Induction Time in polypropylene, suggests it could be a superior alternative to many conventional commercial antioxidants.[3]

For a definitive selection, it is strongly recommended that researchers and professionals conduct comparative studies using this compound in their specific polymer grades and under their unique processing conditions. The experimental protocols outlined in this guide provide a robust framework for such evaluations, enabling an informed decision on the most suitable antioxidant for a given application.

References

A comparative analysis of the catalytic activity of different substituted bromophenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Catalytic Influence of Substituted Bromophenols

For researchers, scientists, and drug development professionals, understanding the catalytic and biocatalytic roles of substituted bromophenols is crucial for leveraging their therapeutic and synthetic potential. This guide provides a comparative analysis of the influence of various substituted bromophenols on catalytic activity, focusing on their well-documented roles as enzyme inhibitors and their participation in metal-catalyzed organic reactions. The information is supported by experimental data and detailed methodologies to facilitate reproducible research.

Influence on Enzymatic Catalysis: A Comparative Look at Inhibition

Substituted bromophenols have emerged as potent inhibitors of several key enzymes implicated in various diseases. Their inhibitory activity is a critical aspect of their therapeutic potential, effectively modulating biological catalytic processes. The following data summarizes the inhibitory potency of different bromophenol derivatives against key enzymes.

Data Presentation: Enzyme Inhibitory Activity of Substituted Bromophenols
Bromophenol Derivative/CompoundTarget EnzymeIC50Ki
Novel Bromophenol Derivatives (Series 1)Acetylcholinesterase (AChE)-6.54 ± 1.03 to 24.86 ± 5.30 nM
Novel Bromophenol Derivatives (Series 1)Carbonic Anhydrase I (hCA I)-2.53 ± 0.25 to 25.67 ± 4.58 nM
Novel Bromophenol Derivatives (Series 1)Carbonic Anhydrase II (hCA II)-1.63 ± 0.11 to 15.05 ± 1.07 nM
Novel Bromophenol Derivatives (Series 2)Acetylcholinesterase (AChE)-0.13–14.74 nM
Novel Bromophenol Derivatives (Series 2)Butyrylcholinesterase (BChE)-5.11–23.95 nM
Novel Bromophenol Derivatives (Series 2)α-Glycosidase-63.96–206.78 nM
Synthesized Di- and Tribrominated Phenols (Compounds 10-12)Paraoxonase-1 (PON1)0.123–1.212 mM-
(4,5-dihydroxy-2-methylphenyl)(3,4-dihydroxyphenyl)methanone & derivativesCarbonic Anhydrase I (hCA I)-13.7-32.7 mM
(4,5-dihydroxy-2-methylphenyl)(3,4-dihydroxyphenyl)methanone & derivativesCarbonic Anhydrase II (hCA II)-0.65-1.26 mM

IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Ki: The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a stronger binding affinity.

Role in Metal-Catalyzed Reactions

Substituted bromophenols, particularly 4-bromophenol, serve as important reactants in various palladium-, copper-, and nickel-catalyzed cross-coupling reactions. In these catalytic cycles, the bromophenol is not the catalyst itself but a key substrate whose carbon-bromine bond is activated by the metal catalyst to form new carbon-carbon or carbon-heteroatom bonds.

Reaction TypeCatalyst SystemRole of BromophenolDescription
Ullmann Coupling Copper (Cu)Aryl Halide SubstrateTwo molecules of an aryl halide (like a bromophenol) are coupled to form a biaryl compound in the presence of a copper catalyst at elevated temperatures.[1][2]
Suzuki-Miyaura Coupling Palladium (Pd) or Nickel (Ni) complexesAryl Halide SubstrateA cross-coupling reaction between an organoboron compound and an organohalide (like a bromophenol) catalyzed by a palladium or nickel complex to form a C-C bond.
Nickel-Catalyzed Cross-Coupling Nickel (Ni) complexesAryl Halide SubstrateAn alternative to palladium-catalyzed reactions, often more cost-effective, for coupling bromophenols with various partners like Grignard reagents.[3]

Antioxidant Activity: Scavenging of Radical Species

The antioxidant activity of substituted bromophenols can be considered a form of catalysis where they neutralize reactive oxygen species (ROS), thus preventing oxidative damage to cellular components. This is a crucial aspect of their potential therapeutic applications.

Data Presentation: Antioxidant Activity of Substituted Bromophenols
Bromophenol Derivative/CompoundDPPH Radical Scavenging (IC50)ABTS Radical Scavenging (TEAC/IC50)
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84 µM-
Bromophenols from Symphyocladia latiuscula9.6 to 31.5 μM2.1 to 3.0 mM (TEAC)

DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common methods to evaluate antioxidant activity. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to measure AChE activity and its inhibition.

  • Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[4][5]

  • Reagent Preparation:

    • 0.1 M Phosphate (B84403) Buffer (pH 8.0).

    • 10 mM DTNB solution in phosphate buffer.

    • 14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water.

    • 1 U/mL Acetylcholinesterase (AChE) solution in phosphate buffer.

    • Test compounds (bromophenol derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • To the wells, add phosphate buffer, AChE solution, DTNB, and the test compound solution (or solvent for control).

    • Pre-incubate the plate for a defined period (e.g., 10 minutes at 25°C) to allow the inhibitor to interact with the enzyme.[6]

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set duration.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value is then calculated from a dose-response curve.

Carbonic Anhydrase (CA) Inhibition Assay

This assay determines the inhibitory effect of compounds on the esterase activity of carbonic anhydrase.

  • Principle: CA catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (p-NPA), to the yellow-colored product, p-nitrophenol. The rate of formation of p-nitrophenol is monitored by measuring the increase in absorbance at 400-405 nm.[7][8]

  • Reagent Preparation:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • CA enzyme stock solution (e.g., 1 mg/mL) and a diluted working solution.

    • Substrate stock solution (e.g., 3 mM p-NPA in acetonitrile (B52724) or DMSO).

    • Inhibitor stock solutions (test compounds and a known inhibitor like Acetazolamide).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, the test compound solution, and the CA working solution to the wells.

    • Incubate at room temperature (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[7]

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Measure the absorbance at 400-405 nm in kinetic mode.

  • Data Analysis: The rate of reaction is determined from the slope of the absorbance versus time plot. The percent inhibition is calculated, and IC50 values are determined from concentration-inhibition curves.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Principle: The DPPH radical has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[9][10]

  • Reagent Preparation:

    • A stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol.[9]

    • Test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) at various concentrations.

  • Assay Procedure:

    • Mix the test sample solution with the DPPH working solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[9]

    • Measure the absorbance at 517 nm.

  • Data Analysis: The percentage of scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution without the sample). The IC50 value is determined from a plot of scavenging activity versus concentration.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate Plate Setup (96-well format) Reagents->Plate Preincubation Enzyme-Inhibitor Pre-incubation Plate->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Kinetic Measurement (Spectrophotometry) Reaction->Measurement Calc Calculate Reaction Rate & % Inhibition Measurement->Calc IC50 Determine IC50 Value (Dose-Response Curve) Calc->IC50

Caption: General experimental workflow for determining enzyme inhibition and IC50 values.

DPPH_Radical_Scavenging DPPH_radical DPPH• (Purple Radical) DPPH_reduced DPPH-H (Yellow, Reduced Form) DPPH_radical->DPPH_reduced H• donation Antioxidant Bromophenol (Ar-OH) (Antioxidant) Antioxidant_radical Ar-O• (Antioxidant Radical) Antioxidant->Antioxidant_radical

Caption: Mechanism of DPPH radical scavenging by a bromophenol antioxidant.

Ullmann_Coupling_Cycle Cu0 Cu(0) ArCuBr Ar-Cu(II)-Br Cu0->ArCuBr Oxidative Addition ArBr1 Ar-Br (Bromophenol) ArBr1->ArCuBr Ar2CuBr Ar-Cu(III)-Ar      |     Br ArCuBr->Ar2CuBr Oxidative Addition ArBr2 Ar-Br (Bromophenol) ArBr2->Ar2CuBr Ar2CuBr->Cu0 Reductive Elimination ArAr Ar-Ar (Biaryl Product) Ar2CuBr->ArAr CuBr Cu(I)Br Ar2CuBr->CuBr

Caption: Simplified catalytic cycle for the Ullmann cross-coupling reaction involving a bromophenol.

References

A Head-to-Head Comparison of Di-tert-butylphenol Isomers in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving field of polymer science, ensuring the durability and longevity of materials is paramount. One of the primary challenges in this endeavor is combating the degradation of polymers when exposed to environmental stressors such as heat, oxygen, and UV radiation. Hindered phenolic antioxidants are a critical class of stabilizers used to mitigate this degradation. Among these, di-tert-butylphenol isomers are of significant industrial and research interest. This guide provides a detailed head-to-head comparison of the performance of three key isomers—2,6-di-tert-butylphenol (B90309), 2,4-di-tert-butylphenol (B135424), and 3,5-di-tert-butylphenol (B75145)—in polymer stabilization, supported by experimental data and detailed protocols.

The position of the bulky tert-butyl groups on the phenol (B47542) ring significantly influences the antioxidant's efficacy. These molecules primarily function by donating a hydrogen atom from their hydroxyl group to reactive free radicals, thereby terminating the degradation chain reactions that can compromise a polymer's structural integrity and appearance.[1]

Performance Comparison of Di-tert-butylphenol Isomers

The stabilizing performance of di-tert-butylphenol isomers can be evaluated through several key metrics, including thermal stability, processing stability, and color stability. The following tables summarize the performance of the isomers based on available experimental data.

Table 1: Thermal Stability as Measured by Oxidative Induction Time (OIT)

IsomerPolymer MatrixOIT (minutes) @ 200°C
2,6-di-tert-butylphenol Polypropylene (PP)~15-25
2,4-di-tert-butylphenol Polypropylene (PP)~8-15
3,5-di-tert-butylphenol Polypropylene (PP)~5-10
UnstabilizedPolypropylene (PP)< 1

Note: OIT values are indicative and can vary based on concentration, processing history, and the presence of other additives. A longer OIT signifies greater thermal stability.

Table 2: Processing Stability as Measured by Melt Flow Index (MFI)

IsomerPolymer MatrixMFI (g/10 min)
2,6-di-tert-butylphenol Polyethylene (PE)~1.2 - 1.5
2,4-di-tert-butylphenol Polyethylene (PE)~1.8 - 2.5
3,5-di-tert-butylphenol Polyethylene (PE)~2.5 - 3.5
UnstabilizedPolyethylene (PE)> 5.0

Note: MFI was measured after multiple extrusion cycles. A lower MFI indicates better retention of molecular weight and therefore, superior stabilization during processing.[2]

Table 3: Color Stability as Measured by Yellowness Index (YI)

IsomerPolymer MatrixYellowness Index (YI)
2,6-di-tert-butylphenol Polyvinyl Chloride (PVC)~15 - 20
2,4-di-tert-butylphenol Polyvinyl Chloride (PVC)~25 - 35
3,5-di-tert-butylphenol Polyvinyl Chloride (PVC)~30 - 40
UnstabilizedPolyvinyl Chloride (PVC)> 50

Note: Yellowness Index was measured after accelerated UV aging. A lower YI indicates better color stability.[3][4]

Mechanism of Action and Experimental Workflows

The primary mechanism of action for hindered phenolic antioxidants is the scavenging of free radicals. The steric hindrance provided by the tert-butyl groups plays a crucial role in stabilizing the resulting phenoxy radical and preventing it from initiating new degradation chains.[5][6][7]

Radical_Scavenging_Mechanism cluster_polymer_degradation Polymer Degradation cluster_stabilization Stabilization by Hindered Phenol P_radical Polymer Radical (P•) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O2 POO_radical->P_radical + P-H (Propagation) ArOH Hindered Phenol (ArOH) POO_radical->ArOH Interruption POOH Hydroperoxide (POOH) POO_radical->POOH Radical Scavenging P_H Polymer Chain (P-H) P_H->P_radical Initiation (Heat, UV) O2 Oxygen (O2) ArO_radical Stable Phenoxy Radical (ArO•) ArOH->ArO_radical Non-radical products Non-radical products ArO_radical->Non-radical products Termination

Radical scavenging mechanism of hindered phenolic antioxidants.

The evaluation of these stabilizers follows a systematic workflow to ensure accurate and reproducible results.

Experimental_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis and Comparison Polymer_Resin Polymer Resin Compounding Melt Compounding Polymer_Resin->Compounding Antioxidant_Isomers Di-tert-butylphenol Isomers Antioxidant_Isomers->Compounding Specimen_Preparation Specimen Preparation (e.g., molding, film pressing) Compounding->Specimen_Preparation OIT_Test Oxidative Induction Time (OIT) Specimen_Preparation->OIT_Test MFI_Test Melt Flow Index (MFI) Specimen_Preparation->MFI_Test Color_Test Yellowness Index (YI) Specimen_Preparation->Color_Test Data_Collection Data Collection OIT_Test->Data_Collection MFI_Test->Data_Collection Color_Test->Data_Collection Comparative_Analysis Comparative Analysis of Isomer Performance Data_Collection->Comparative_Analysis Conclusion Conclusion on Optimal Stabilizer Comparative_Analysis->Conclusion

General experimental workflow for evaluating polymer antioxidants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant performance. The following are protocols for the key experiments cited in this guide.

Oxidative Induction Time (OIT) - ASTM D3895

Objective: To determine the thermal stability of a polymer formulation in an oxygen atmosphere.[8][9][10][11]

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small sample of the polymer (5-10 mg) is weighed into an aluminum DSC pan.

  • The sample is placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) at a controlled rate.

  • Once the isothermal temperature is reached and the baseline is stable, the gas is switched from nitrogen to oxygen at the same flow rate.

  • The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.

Interpretation: A longer OIT indicates a higher resistance to thermo-oxidative degradation.[8]

Melt Flow Index (MFI) - ISO 1133

Objective: To measure the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.[2][12][13][14][15]

Apparatus: Extrusion Plastometer (Melt Flow Indexer).

Procedure:

  • The barrel of the extrusion plastometer is preheated to the specified temperature (e.g., 230°C for polypropylene).

  • A specified amount of the polymer sample is loaded into the barrel.

  • A piston with a specified weight is placed into the barrel, applying a constant load to the molten polymer.

  • After a specified pre-heating time, the molten polymer is allowed to extrude through a standard die.

  • The extrudate is cut at regular intervals, and the mass of the extrudate over a 10-minute period is determined.

Interpretation: An increase in MFI after processing or aging indicates a reduction in the polymer's molecular weight due to degradation. A stable MFI suggests effective stabilization.[2]

Yellowness Index (YI) - ASTM D1925

Objective: To quantify the degree of yellowness of a plastic sample, which is often an indicator of degradation.[3][4][16][17][18]

Apparatus: Spectrophotometer or Colorimeter.

Procedure:

  • A flat, opaque, or transparent plaque of the polymer sample with a specified thickness is prepared.

  • The instrument is calibrated using a standard white reference.

  • The tristimulus values (X, Y, Z) of the sample are measured using the spectrophotometer under a standard illuminant (e.g., D65).

  • The Yellowness Index is calculated using the following formula: YI = [100 * (C_x * X - C_z * Z)] / Y where C_x and C_z are coefficients that depend on the illuminant and observer.

Interpretation: A lower Yellowness Index indicates better color stability and less degradation.[3]

Conclusion

The choice of a di-tert-butylphenol isomer for polymer stabilization is a critical decision that depends on the specific polymer, processing conditions, and end-use application requirements. The 2,6-di-tert-butylphenol isomer generally exhibits superior performance as a primary antioxidant due to the high steric hindrance provided by the two tert-butyl groups in the ortho positions to the hydroxyl group. This leads to greater thermal and processing stability and better color retention. While 2,4-di-tert-butylphenol and 3,5-di-tert-butylphenol also provide antioxidant protection, their lower steric hindrance can result in reduced efficacy compared to the 2,6-isomer. Researchers and professionals in the field should carefully consider the trade-offs between performance, cost, and compatibility when selecting the appropriate stabilizer for their polymer formulations.

References

Safety Operating Guide

Proper Disposal of 4-Bromo-2,6-di-tert-butylphenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Bromo-2,6-di-tert-butylphenol should be treated as hazardous waste and disposed of through an authorized incineration facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring personnel safety and environmental compliance.

I. Immediate Safety and Handling Precautions

Prior to handling, it is essential to be familiar with the hazards associated with this compound. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical goggles must be worn.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling fine powders or generating dust, use a NIOSH-approved N95 dust mask or work in a certified chemical fume hood to avoid inhalation.

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended for all weighing and transfer operations.

II. Step-by-Step Disposal Protocol

The primary disposal method for this compound is incineration by a licensed hazardous waste management company.[3] This ensures the complete destruction of the halogenated organic compound, preventing environmental release.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound, contaminated spatulas, weigh boats, and other solid materials in a dedicated, properly labeled hazardous waste container.

    • This container should be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, tight-fitting lid.

  • Contaminated Labware (Gloves, Bench Liners, etc.):

    • Place grossly contaminated disposable items into the same dedicated solid hazardous waste container.

  • Liquid Waste (if dissolved in a solvent):

    • If dissolved in a solvent, the entire solution must be treated as hazardous waste.

    • Segregate halogenated organic waste from non-halogenated waste streams to reduce disposal costs and complexity.

    • Collect in a designated, leak-proof, and clearly labeled "Halogenated Organic Waste" container.

Step 2: Waste Container Labeling

  • Properly label the hazardous waste container immediately upon adding the first piece of waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Skin Irritant," "Eye Irritant")

    • The date the waste was first added to the container.

    • The name and contact information of the generating laboratory or researcher.

Step 3: On-site Storage

  • Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases and strong oxidizing agents.[3]

  • Ensure the container is stored in secondary containment to prevent spills.

Step 4: Arranging for Final Disposal

  • Once the waste container is full, or if it has been in storage for an extended period (check your institution's specific guidelines, often 90-180 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company.

  • Follow your institution's specific procedures for requesting a waste pickup. This may involve an online form or a direct call to the EHS office.

  • The final disposal will be conducted at a licensed facility, typically via high-temperature incineration equipped with scrubbers to neutralize hydrogen bromide gas produced during combustion.[3]

III. Hazard Summary and Disposal Data

The following table summarizes the key hazard classifications for this compound. Occupational exposure limits for this specific compound have not been established by major regulatory bodies.

ParameterValueSource
GHS Pictogram Exclamation Mark (GHS07)[3]
Signal Word Warning[1][2]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant[2][3]
Storage Class Code 11: Combustible Solids
Primary Disposal Method Incineration[3]

IV. Experimental and Workflow Visualizations

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste from the laboratory.

G Workflow for Disposal of this compound cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate Waste (Solid or Contaminated Items) B Segregate as Halogenated Organic Waste A->B Step 1a C Place in Labeled, Sealed Container B->C Step 1b D Store in Secondary Containment in SAA C->D Step 3 E Monitor Fill Level & Storage Date D->E F Request Pickup by EHS or Contractor E->F Container Full or Time Limit Reached G Transport to Licensed Waste Facility F->G Step 4a H Dispose via Incineration G->H Step 4b

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4-Bromo-2,6-di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-Bromo-2,6-di-tert-butylphenol. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Summary of Hazards and Protective Measures

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) and adherence to safe handling protocols are mandatory.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin IrritationGHS07WarningH315: Causes skin irritation[1][2][3]
Eye IrritationGHS07WarningH319: Causes serious eye irritation[1][2][3]
Respiratory IrritantGHS07WarningH335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the minimum required PPE. For tasks with a higher risk of exposure, such as handling large quantities or cleaning up spills, enhanced protection is necessary.

Body PartRecommended ProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesFor incidental contact, double gloving with nitrile gloves is acceptable, but gloves should be changed immediately upon contamination.[2][4] For direct or prolonged contact, butyl rubber or neoprene gloves are recommended.[2][5]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant risk of splashing.[1][2]Ensure a snug fit to prevent particulate or splash entry.
Body Laboratory coatA fully buttoned lab coat is mandatory. For procedures with a high splash potential, a chemically resistant apron over the lab coat is advised.[2][3]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (dust mask type N95) should be used if engineering controls (like a fume hood) are not available or are insufficient.[5][6]Work should be performed in a chemical fume hood whenever possible to minimize inhalation exposure.[5]
Feet Closed-toe shoesShoes must fully cover the feet to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Location: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] A spill kit appropriate for solid chemical spills should also be on hand.

  • Minimize Quantities: Use the smallest amount of the chemical necessary for the procedure.

2. Handling the Chemical:

  • Donning PPE: Before handling the chemical, put on all required PPE as detailed in the table above.

  • Dispensing: Carefully weigh and dispense the solid chemical, avoiding the generation of dust. Use a spatula or other appropriate tool.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Containment: Keep all containers with this compound sealed when not in use.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

4. Post-Experiment:

  • Decontamination: Clean the work area with an appropriate solvent and then with soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan: Waste Management Workflow

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused or waste this compound in a designated, labeled, and sealed container for halogenated organic solids.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste. Place these items in a separate, clearly labeled hazardous waste container.

  • Liquid Waste: If the chemical is used in a solution, the resulting liquid waste should be collected in a designated container for halogenated organic liquid waste.

2. Spill Cleanup:

  • Minor Spills (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE (including double gloves and eye protection), gently sweep or scoop the spilled solid into a labeled hazardous waste container, avoiding dust generation.[6]

    • Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water.

    • Place all cleanup materials in the hazardous waste container.

  • Major Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the contaminated area until it has been cleared by trained personnel.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. The recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber to handle halogenated compounds.[1][6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon spill Spill Occurs handle_exp->spill cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_dispose Dispose of Hazardous Waste cleanup_doff->cleanup_dispose spill_cleanup Execute Spill Cleanup Protocol spill->spill_cleanup Contingency spill_cleanup->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

References

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4-Bromo-2,6-di-tert-butylphenol

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